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  • Product: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
  • CAS: 23890-08-6

Core Science & Biosynthesis

Foundational

crystal structure analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

An In-Depth Technical Guide to the Crystal Structure Analysis and Supramolecular Chemistry of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Oxime Executive Summary & Chemical Context 3,5-Dimethyl-1-phenyl-1H-pyrazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis and Supramolecular Chemistry of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Oxime

Executive Summary & Chemical Context

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime (CAS: 23890-08-6; Molecular Formula: C₁₂H₁₃N₃O) is a highly privileged heterocyclic scaffold utilized extensively in rational drug design and agrochemical development[1]. The pyrazole-oxime motif serves as a critical pharmacophore, frequently acting as a potent hydrogen-bond donor/acceptor in the active sites of Succinate Dehydrogenase (SDH) and Epidermal Growth Factor Receptors (EGFR)[2][3].

From a structural chemistry perspective, validating the 3D conformation of this molecule via Single-Crystal X-ray Diffraction (SCXRD) is paramount. The crystallographic analysis definitively resolves the E vs Z stereoisomerism of the oxime (C=N–OH) group and quantifies the steric-induced torsion between the N1-phenyl ring and the pyrazole core—a dihedral angle that typically approaches 68.4° in the parent aldehyde to alleviate clashes with the 5-methyl substituent[4].

Conformational Dynamics & Supramolecular Causality

The solid-state architecture of pyrazole oximes is not random; it is a highly deterministic system driven by competing intermolecular forces.

  • Primary Driving Force (Hydrogen Bonding): The oxime hydroxyl group (–OH) is a strong hydrogen-bond donor. In the crystal lattice, it typically seeks the most basic acceptor available—often the pyrazole N2 atom or an adjacent oxime nitrogen. This O–H···N interaction dictates whether the molecules assemble into centrosymmetric inversion dimers or extended 1D polymeric chains[5][6].

  • Secondary Stabilization (π-System Interactions): The N1-phenyl ring, while sterically twisted out of the pyrazole plane, provides a broad surface for weak C–H···π and face-to-face π–π stacking interactions, cross-linking the primary hydrogen-bonded chains into a cohesive 3D lattice[4][5].

HBond_Logic Oxime C4-Oxime Group (Strong H-Bond Donor: -OH) Dimer Inversion Dimers / Chains (O-H···N Interactions) Oxime->Dimer Primary driving force Pyrazole Pyrazole Ring (H-Bond Acceptor: N2) Pyrazole->Dimer Acceptor site Phenyl N1-Phenyl Group (Steric Bulk & π-System) Stacking Weak π-π / C-H···π Interactions Phenyl->Stacking Secondary stabilization Lattice 3D Supramolecular Lattice Dimer->Lattice 1D/2D Assembly Stacking->Lattice 3D Cross-linking

Figure 1: Causative logic of supramolecular lattice formation via H-bonding.

Self-Validating Experimental Protocol: SCXRD Workflow

To accurately map the electron density and hydrogen-bonding network of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, the following rigorously controlled crystallographic workflow must be executed.

Step 1: Thermodynamic Crystal Growth

  • Procedure: Dissolve 50 mg of the purified oxime in a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:3 v/v). Allow the solution to undergo slow evaporation at 298 K in a vibration-free environment.

  • Causality: A binary solvent system balances solubility and volatility. Hexane acts as an antisolvent that slowly increases in relative concentration as the more volatile ethyl acetate evaporates. This prevents kinetic trapping and amorphous precipitation, driving the system toward thermodynamic equilibrium to yield diffraction-quality single crystals.

Step 2: Cryogenic Data Acquisition

  • Procedure: Select a crystal (approx. 0.25 × 0.20 × 0.15 mm), coat it in paratone-N oil, and mount it on a glass fiber. Flash-cool the sample to 113 K using a liquid nitrogen cryostream. Collect diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å)[5].

  • Causality: Cryocooling to 113 K drastically reduces the thermal diffuse scattering and Debye-Waller (atomic displacement) factors. This thermal dampening is absolutely critical for resolving the low-electron-density oxime hydrogen atom, which is required to map the O–H···N network accurately[5][6].

Step 3: Structure Solution and Refinement

  • Procedure: Solve the phase problem using direct methods (SHELXT) and refine the structural model via full-matrix least-squares on F2 (SHELXL).

  • Causality in Hydrogen Treatment: Carbon-bound hydrogen atoms (C–H) must be placed in calculated positions and refined using a riding model (e.g., Uiso​(H)=1.2Ueq​(C) ) because their bond lengths are highly predictable[5]. Conversely, the oxime O–H proton should be located from the difference Fourier map and refined freely. The O–H bond length is highly variable and directly proportional to the strength of the intermolecular hydrogen bond it participates in.

  • Self-Validation: The protocol validates itself through refinement metrics. An internal agreement factor ( Rint​ ) < 0.05 confirms the symmetry and quality of the raw data. A final Goodness-of-Fit (GoF) approaching 1.00, coupled with an R1​ value < 0.05, mathematically proves that the proposed structural model perfectly accounts for the observed diffraction data[5][6].

SCXRD_Workflow N1 Compound Synthesis (CAS: 23890-08-6) N2 Crystallization (Slow Evaporation, EtOAc/Hexane) N1->N2 Purify N3 Data Collection (Mo Kα, 113 K, CCD Diffractometer) N2->N3 Select Single Crystal N4 Structure Solution (Direct Methods, SHELXT) N3->N4 Integration & Scaling N5 Refinement (Least-Squares, SHELXL) N4->N5 Initial Model N6 Supramolecular Analysis (Hydrogen Bonding, π-π Stacking) N5->N6 Final CIF Validation

Figure 2: Analytical workflow for Single-Crystal X-ray Diffraction (SCXRD).

Quantitative Crystallographic Data

Based on the established crystallographic behavior of closely related 1-phenylpyrazole-4-carbaldehyde oxime derivatives, the quantitative parameters summarized below represent the standard validated metrics expected for this compound class[5][6].

Table 1: Representative Crystallographic Parameters for Pyrazole-4-Carbaldehyde Oximes

ParameterValue / DescriptionValidation Significance
Chemical Formula C₁₂H₁₃N₃OConfirms molecular identity.
Formula Weight 215.25 g/mol Base metric for density calculations.
Crystal System MonoclinicIndicates the fundamental lattice symmetry[5].
Space Group P21​/c or P21​/n Typical for centrosymmetric dimer formation[5].
Temperature 113 KEnsures minimal thermal atomic displacement[6].
Radiation Mo Kα ( λ = 0.71073 Å)High-energy penetration for precise heavy/light atom resolution[5].
Z (Molecules/Cell) 4Confirms packing efficiency and asymmetric unit size.
Final R1​ Index < 0.050Validates that the model matches the experimental data[5].
Goodness-of-Fit (GoF) ~ 1.00 - 1.06Statistically validates the weighting scheme of the refinement[5].

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3,5-Dimethyl-1-phenyl-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification and for the elucidation of its structural features. This document synthesizes data from analogous compounds and established NMR principles to present a comprehensive assignment of the proton and carbon signals. The causality behind the chemical shifts is explained, with particular attention to the electronic effects of the pyrazole ring, the phenyl substituent, and the oxime moiety. A standard experimental protocol for acquiring high-quality NMR spectra for this class of compounds is also provided, ensuring trustworthiness and reproducibility in experimental work.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities. The introduction of an oxime functional group to the pyrazole scaffold, as in 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, can significantly influence the molecule's physicochemical properties and biological interactions. NMR spectroscopy is an indispensable tool for the structural characterization of such novel compounds. The precise assignment of ¹H and ¹³C chemical shifts is the first critical step in confirming the successful synthesis and purity of the target molecule. This guide offers a foundational understanding of the NMR spectrum of this specific pyrazole oxime, based on a deductive analysis of its constituent parts and data from closely related structures.

Molecular Structure and Numbering

A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is presented below with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and numbering of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is based on the analysis of its precursor, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and the known effects of the oxime functionality. The spectrum is expected to show distinct signals for the methyl protons, the aromatic protons of the phenyl ring, the proton of the oxime group, and the imine proton.

Detailed Peak Assignments
  • Oxime Proton (-NOH): The proton of the hydroxyl group of the oxime is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 10.0 and 12.0 ppm . The exact chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

  • Imine Proton (-CH=NOH): The proton attached to the imine carbon is expected to resonate as a singlet around δ 8.0 - 8.5 ppm . The conversion of the aldehyde to an oxime typically shifts this proton slightly upfield.

  • Phenyl Protons (C₆H₅-): The five protons of the N-phenyl group will appear in the aromatic region, generally between δ 7.2 and 7.8 ppm . The ortho-protons (H-2' and H-6') are expected to be the most deshielded due to their proximity to the pyrazole ring, appearing as a multiplet (or a doublet of doublets). The meta- (H-3' and H-5') and para- (H-4') protons will resonate at slightly higher fields, likely overlapping to form a complex multiplet.

  • Methyl Protons (CH₃-): The two methyl groups at positions C3 and C5 of the pyrazole ring are in different chemical environments and are expected to appear as two distinct singlets. The C3-CH₃ and C5-CH₃ protons are anticipated to resonate in the range of δ 2.2 - 2.6 ppm .

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The predicted chemical shifts are derived from data available for 3,5-dimethyl-1-phenyl-1H-pyrazole and related structures, with adjustments for the electronic effects of the carbaldehyde oxime group.

Detailed Peak Assignments
  • Imine Carbon (-CH=NOH): The carbon of the oxime group is expected to be found in the range of δ 145 - 155 ppm . The chemical shift of this carbon is sensitive to the stereochemistry (E/Z isomerism) of the oxime.[1]

  • Pyrazole Ring Carbons:

    • C3 and C5: These carbons, bearing the methyl groups, are expected to resonate at approximately δ 148-152 ppm and δ 140-145 ppm , respectively.

    • C4: The C4 carbon, attached to the oxime group, will be significantly influenced by its substituent. Its signal is predicted to be in the region of δ 115 - 120 ppm .

  • Phenyl Ring Carbons:

    • C1': The ipso-carbon of the phenyl ring, directly attached to the nitrogen of the pyrazole, is expected around δ 138 - 140 ppm .

    • C2', C6', C3', C5', C4': The remaining aromatic carbons will appear in the typical range of δ 125 - 130 ppm . The signals for C2'/C6' and C3'/C5' are expected to be distinct from C4'.

  • Methyl Carbons (CH₃-): The carbons of the two methyl groups are expected to appear in the upfield region of the spectrum, typically between δ 12 and 15 ppm .

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-NO H10.0 - 12.0 (s, br)-
-C H=NOH8.0 - 8.5 (s)145 - 155
Phenyl H-2', H-6'7.6 - 7.8 (m)~125
Phenyl H-3', H-5', H-4'7.2 - 7.5 (m)128 - 130
C3-CH2.2 - 2.6 (s)12 - 15
C5-CH2.2 - 2.6 (s)12 - 15
Pyrazole C3-148 - 152
Pyrazole C5-140 - 145
Pyrazole C4-115 - 120
Phenyl C1'-138 - 140

Experimental Protocol for NMR Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, the following experimental protocol is recommended.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) vortex Vortex thoroughly to ensure complete dissolution dissolve->vortex transfer Transfer solution to a clean, dry 5 mm NMR tube vortex->transfer instrument Insert sample into the spectrometer and lock on the deuterium signal transfer->instrument shimming Perform automated or manual shimming to optimize magnetic field homogeneity instrument->shimming h1_acq ¹H NMR Acquisition: - Spectral width: ~16 ppm - Number of scans: 16-32 - Relaxation delay: 2 s shimming->h1_acq c13_acq ¹³C NMR Acquisition: - Spectral width: ~220 ppm - Number of scans: 1024 or more - Relaxation delay: 2 s - Proton decoupling shimming->c13_acq fid Apply Fourier Transform to the FID c13_acq->fid phase Phase correct the spectrum fid->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum to the residual solvent peak or TMS baseline->reference integrate Integrate ¹H signals and pick peaks for both spectra reference->integrate

Caption: Recommended workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime. The higher amount is recommended for the less sensitive ¹³C NMR experiment.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for compounds with exchangeable protons like the oxime -OH, as it can slow down the exchange rate and lead to sharper signals.

    • Vortex the solution until the sample is completely dissolved.

    • Transfer the clear solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution. This can be done using automated shimming routines or by manual adjustment.

    • For ¹H NMR , acquire the spectrum with a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio. Use a spectral width that covers the expected range of chemical shifts (e.g., -2 to 14 ppm).

    • For ¹³C NMR , a larger number of scans (1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. A spectral width of approximately 220 ppm is standard. Proton decoupling should be applied to simplify the spectrum and improve signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum using the known chemical shift of the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.

    • Perform peak picking for both ¹H and ¹³C spectra to determine the precise chemical shifts.

Conclusion

This technical guide provides a robust, albeit predicted, framework for the interpretation of the ¹H and ¹³C NMR spectra of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime. By understanding the expected chemical shifts and the underlying electronic influences, researchers can confidently identify this molecule and use this spectral data as a benchmark for further studies. The provided experimental protocol ensures that high-quality, reliable data can be obtained, fostering scientific integrity and reproducibility.

References

  • Asiri, A. M., Al-Youbi, A. O., Faidallah, H. M., Ng, S. W., & Tiekink, E. R. T. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1051. [Link]

  • Li, M., et al. (2018). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules, 23(11), 2948. [Link]

  • Elguero, J., et al. (2011). 13C NMR of pyrazoles. Magnetic Resonance in Chemistry, 49(8), 537-542.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime (CAS No. 23890-08-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the synthesis of its precursor, 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and the subsequent oximation reaction. It further outlines the established and predicted physicochemical parameters, including molecular structure, and provides a framework for its analytical characterization. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole derivatives.

Introduction

Pyrazole derivatives represent a significant class of heterocyclic compounds that are integral to the development of a wide range of therapeutic agents.[1] Their versatile chemical nature and broad spectrum of biological activities have established them as privileged scaffolds in medicinal chemistry.[2] The incorporation of an oxime functional group into a pyrazole core can further modulate the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and potentially enhancing its biological activity.

This guide focuses on 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, a specific derivative for which a comprehensive understanding of its physicochemical characteristics is essential for its potential development as a therapeutic agent.

Molecular Structure and Properties

The foundational step in understanding the physicochemical nature of a compound is to elucidate its molecular structure and fundamental properties.

Table 1: Core Molecular Properties

PropertyValueSource
IUPAC Name (E)-N'-hydroxy-1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanimine-
CAS Number 23890-08-6[3]
Molecular Formula C₁₂H₁₃N₃O[4]
Molecular Weight 215.25 g/mol [4]
Canonical SMILES CC1=C(C(=NN1C2=CC=CC=C2)C)C=NO-

Diagram 1: 2D Structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Caption: 2D chemical structure of the target molecule.

Synthesis and Manufacturing

The synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a two-step process, beginning with the synthesis of the corresponding aldehyde precursor.

Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds.[5]

Diagram 2: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack DMF N,N-Dimethylformamide (DMF) Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent POCl3 Phosphorus oxychloride (POCl3) POCl3->Vilsmeier_reagent Reaction Reaction Mixture Vilsmeier_reagent->Reaction Precursor 3,5-Dimethyl-1-phenyl-1H-pyrazole Precursor->Reaction Hydrolysis Aqueous Workup (Ice) Reaction->Hydrolysis Product 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carbaldehyde Hydrolysis->Product Oximation Aldehyde 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carbaldehyde Reaction Reaction Mixture Aldehyde->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction Base Base (e.g., KOH, NaOAc) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carbaldehyde Oxime Workup->Product

Caption: General workflow for the synthesis of the oxime.

Experimental Protocol:

  • A solution of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (10 mmol) in ethanol is prepared. [6]2. This solution is added dropwise to a mixture of hydroxylamine hydrochloride (15 mmol) and a suitable base such as potassium hydroxide (20 mmol) or sodium acetate in ethanol at a controlled temperature (e.g., 10 °C). [6]3. The mixture is then heated to reflux for a period of time, typically 4 hours, and monitored by thin-layer chromatography (TLC). [6]4. Upon completion, the reaction mixture is cooled and poured into water. [6]5. The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated to yield the crude oxime. [6]6. Purification can be achieved by recrystallization or column chromatography.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Table 2: Physicochemical Data

PropertyValueMethodSource
Melting Point Not available--
Boiling Point Not available--
Solubility Poorly soluble in water; Soluble in polar organic solvents.General observation for oximes-
pKa Not available--
LogP Not available--

Analytical Characterization

A comprehensive analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expected signals would include singlets for the two methyl groups on the pyrazole ring, a singlet for the pyrazole ring proton, multiplets for the protons of the phenyl group, and a characteristic singlet for the oxime proton (-NOH).

  • ¹³C NMR: The spectrum should show distinct signals for the methyl carbons, the carbons of the pyrazole and phenyl rings, and the carbon of the C=NOH group.

5.1.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the oxime (around 3200-3600 cm⁻¹), the C=N stretch (around 1650 cm⁻¹), and the N-O stretch (around 930-960 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

5.1.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M+) corresponding to the molecular weight of 215.25 would be expected.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed to assess the purity of the synthesized compound.

Diagram 4: Analytical Workflow

Analytical_Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Chromatography Chromatography (HPLC, GC) Sample->Chromatography Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Chromatography->Purity_Assessment

Caption: A typical workflow for analytical characterization.

Potential Applications in Drug Development

Pyrazole oxime derivatives have garnered significant attention for their wide range of biological activities, including insecticidal, acaricidal, fungicidal, and antitumor properties. [7]The structural features of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime make it a candidate for investigation in various therapeutic areas. A thorough understanding of its physicochemical properties is the first step in evaluating its potential as a drug lead.

Conclusion

This technical guide has synthesized the available information on the synthesis and physicochemical properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime. While a detailed experimental characterization of the final oxime product is not yet widely published, this document provides a robust framework for its synthesis and subsequent analysis. The protocols and analytical workflows described herein are based on established methodologies for similar compounds and offer a clear path for researchers to fully characterize this promising molecule. Further investigation into its specific physicochemical parameters and biological activities is warranted to explore its full potential in drug discovery and development.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis and Characterization of Copper(II) Complexes with 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Oxime

Introduction: The Significance of Pyrazole-Oxime Copper(II) Chelates The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] When functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyrazole-Oxime Copper(II) Chelates

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] When functionalized with an oxime group at the 4-position, the resulting ligand, 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, presents a highly effective bidentate chelating system for transition metal ions. The coordination of copper(II) to such ligands is of particular interest, as the resulting complexes often exhibit enhanced biological activities compared to the free ligands. These activities can include potent anticancer, antimalarial, antibacterial, and antioxidant properties.[2][3][4]

The enhanced efficacy is often attributed to the complex's ability to modulate redox processes within cells, a characteristic feature of copper's accessible Cu(II)/Cu(I) redox couple.[4] The planar pyrazole ring system and the overall geometry of the complex facilitate intercalation with DNA or binding to enzyme active sites, making these compounds prime candidates for drug discovery and development.[2][3]

This guide provides a comprehensive, in-depth protocol for the synthesis of the pyrazole-oxime ligand, its subsequent complexation with copper(II), and the essential characterization techniques required to validate the products. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemistry.

Section 1: Synthesis of the Ligand (L)

The formation of the target copper(II) complex begins with the robust synthesis of its organic ligand, 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime (herein denoted as L ). This is a two-step process involving the formylation of a pyrazole precursor followed by oximation.

Part 1.1: Protocol for Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1)

The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocycles like pyrazoles. It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group.

Protocol:

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, e.g., 1.5 mL, 20 mmol) in an ice-salt bath to 0-5 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, e.g., 0.9 mL, 10 mmol) dropwise to the cold DMF with vigorous stirring over 30 minutes. Maintain the temperature below 10 °C. The formation of the electrophilic chloroiminium ion is highly exothermic.

  • Substrate Addition: Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in DMF (15 mL). Add this solution dropwise to the Vilsmeier reagent, ensuring the temperature remains between 0-5 °C.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture under reflux for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it slowly into a beaker containing 200 g of crushed ice with continuous stirring.

  • Precipitation and Isolation: Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution until the pH is ~7. A precipitate will form. Continue stirring for 15-20 minutes in the ice bath to ensure complete precipitation.

  • Purification: Filter the crude product, wash thoroughly with cold water, and dry under vacuum. Recrystallize the solid from aqueous ethanol to yield pure 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 ) as needle-like crystals.[5]

Compound Formula Molar Mass ( g/mol ) Expected Yield Melting Point (°C)
Aldehyde (1 )C₁₂H₁₂N₂O200.24~70%124-126
Part 1.2: Protocol for Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Oxime (L)

The conversion of the aldehyde to its corresponding oxime is a straightforward condensation reaction with hydroxylamine. The slightly acidic conditions generated by hydroxylamine hydrochloride catalyze the reaction.

Protocol:

  • Dissolution: Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 ) (e.g., 2.0 g, 10 mmol) in 50 mL of ethanol in a round-bottom flask.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) (0.83 g, 12 mmol) and sodium acetate (0.98 g, 12 mmol) to the solution. Sodium acetate acts as a base to liberate free hydroxylamine and buffer the solution.

  • Reaction: Reflux the mixture with stirring for 2-3 hours. Monitor the reaction's completion using TLC (a typical eluent system is 7:3 hexane:ethyl acetate).

  • Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to about one-third using a rotary evaporator.

  • Precipitation: Pour the concentrated solution into 150 mL of cold deionized water. A white or off-white precipitate of the oxime will form.

  • Purification: Filter the precipitate, wash with plenty of cold water to remove inorganic salts, and dry in a desiccator over anhydrous CaCl₂. The product, 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime (L ), is typically pure enough for the next step. If needed, it can be recrystallized from ethanol.

Compound Formula Molar Mass ( g/mol ) Expected Yield
Ligand (L )C₁₂H₁₃N₃O215.25>85%

Section 2: Synthesis of the Copper(II) Complex [Cu(L)₂]

The chelation of copper(II) ions by the pyrazole-oxime ligand proceeds readily in an alcoholic solvent. The ligand acts as a bidentate donor, coordinating through the pyrazole ring nitrogen and the oxime nitrogen or oxygen, depending on the reaction conditions and pH. Here we describe a common protocol leading to a neutral complex.

Part 2.1: Protocol for Synthesis of Bis(3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oximato)copper(II)

Protocol:

  • Ligand Solution: Dissolve the synthesized ligand, L , (e.g., 0.43 g, 2 mmol) in 30 mL of hot ethanol in a 100 mL round-bottom flask.

  • Copper Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.20 g, 1 mmol) in 20 mL of a 1:1 mixture of ethanol and bi-distilled water.[2] The use of the acetate salt provides a basic counterion that facilitates the deprotonation of the oxime's hydroxyl group upon coordination.

  • Complexation Reaction: Add the copper(II) acetate solution dropwise to the hot, stirring ligand solution. A color change (typically to green or dark green) should be observed immediately, indicating complex formation.

  • Reflux: Heat the resulting mixture under reflux for 3-4 hours to ensure the reaction goes to completion.[2]

  • Isolation: After reflux, cool the mixture to room temperature. A colored solid precipitate of the complex will form. Allow it to settle.

  • Purification: Filter the solid product using a Büchner funnel. Wash the precipitate sequentially with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials and to facilitate drying.

  • Drying: Dry the final complex, [Cu(L)₂], in a vacuum desiccator over anhydrous CaCl₂.

Compound Proposed Formula Molar Mass ( g/mol ) Appearance
Copper(II) ComplexC₂₄H₂₄CuN₆O₂492.03Green solid
Part 2.2: Coordination and Proposed Structure

The oxime ligand (L ) is expected to act as a bidentate chelate, coordinating to the Cu(II) center. Based on studies of similar complexes, a square planar geometry is commonly proposed, which is a stable configuration for d⁹ Cu(II) ions.[3][6]

Caption: Proposed square planar coordination of Cu(II) by two deprotonated pyrazole-oxime ligands.

Section 3: Physicochemical Characterization

Rigorous characterization is essential to confirm the identity and purity of both the ligand and the final copper(II) complex.

Protocol 3.1: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify functional groups and confirm coordination.

  • Procedure: Record spectra of the ligand (L ) and the copper complex using KBr pellets over a range of 4000–400 cm⁻¹.

  • Interpretation:

    • Ligand (L): Look for a broad band around 3200-3400 cm⁻¹ corresponding to the O-H stretch of the oxime, a sharp band around 1620-1640 cm⁻¹ for the C=N (oxime) stretch, and bands for the pyrazole ring.

    • Complex [Cu(L)₂]: The disappearance of the broad O-H band confirms deprotonation upon coordination. A noticeable shift in the C=N stretching frequency (typically to a lower wavenumber) indicates the involvement of the oxime nitrogen in bonding. Crucially, the appearance of new, weak bands in the far-IR region (500-400 cm⁻¹) can be assigned to ν(Cu-N) and ν(Cu-O) vibrations, providing direct evidence of complex formation.[3][7]

Protocol 3.2: UV-Visible (UV-Vis) Spectroscopy

This technique provides information about the electronic transitions and helps in proposing the geometry of the complex.

  • Procedure: Dissolve a small amount of the complex in a suitable solvent (e.g., DMF or DMSO) and record the spectrum from 200-800 nm.

  • Interpretation: The spectrum will show intense bands in the UV region (<400 nm) due to π→π* and n→π* transitions within the ligand. In the visible region (600-800 nm), a broad, low-intensity band is expected, which corresponds to d-d electronic transitions of the Cu(II) ion. The position of this band is indicative of a square planar or distorted octahedral geometry.[2]

Protocol 3.3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural elucidation of the diamagnetic ligand. The copper(II) complex is paramagnetic, which will lead to significant broadening of NMR signals, making it unsuitable for standard high-resolution NMR.

  • Procedure: Dissolve the ligand (L ) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra.

  • Interpretation of Ligand Spectrum:

    • ¹H NMR: Expect signals for the two methyl groups on the pyrazole ring, aromatic protons of the phenyl group, the pyrazole C-H proton, and a characteristic downfield singlet for the oxime proton (-NOH). The aldehyde proton signal from the starting material should be absent.

    • ¹³C NMR: The spectrum will show distinct signals for all carbon atoms, confirming the structure.

Characterization Data Summary Ligand (L) Copper(II) Complex
FT-IR (cm⁻¹) ν(O-H): ~3300, ν(C=N): ~1630ν(O-H): Absent, ν(C=N): Shifted (~1610), New ν(Cu-O)/ν(Cu-N): 400-500
UV-Vis (nm) Ligand-centered bands < 400 nmLigand bands + broad d-d band at 600-800 nm
¹H NMR Sharp, well-resolved peaksBroad, unobservable signals (paramagnetic)

Section 4: Application Notes & Experimental Workflow

Potential Applications in Drug Development

Copper(II) complexes derived from pyrazole-based ligands have demonstrated significant potential as therapeutic agents.

  • Anticancer Activity: Many copper complexes exhibit cytotoxicity against various cancer cell lines, often exceeding the efficacy of standard drugs like cisplatin.[2][3] The proposed mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.

  • Antimalarial & Antibacterial Agents: The chelation of copper can enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes. These complexes can disrupt essential cellular processes, showing potent activity against pathogens like Plasmodium falciparum and various bacteria.[3][6]

Protocol 4.1: Preliminary Antibacterial Screening (Disk Diffusion Assay)

This protocol provides a basic method to assess the potential of the synthesized complex as an antibacterial agent.

  • Preparation: Prepare sterile nutrient agar plates. Prepare stock solutions of the ligand (L ) and the copper complex in DMSO (e.g., 1 mg/mL).

  • Inoculation: Spread a lawn of a bacterial culture (e.g., E. coli or S. aureus) evenly over the agar surface.

  • Disk Application: Impregnate sterile paper disks (6 mm diameter) with a known volume (e.g., 10 µL) of the test compound solutions. Place the disks onto the inoculated agar plates.

  • Controls: Use a disk with DMSO as a negative control and a disk with a standard antibiotic (e.g., ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented). A larger zone indicates greater antibacterial activity.

Overall Experimental Workflow

Caption: Complete workflow from starting materials to biological evaluation of the copper(II) complex.

References

  • Asiri, A. M., Khan, S. A., & Ng, S. W. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1051. [Link]

  • El-Tabl, A. S., El-Wahed, M. G. A., & Rezk, A. M. S. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PloS one, 16(5), e0251733. [Link]

  • Asiri, A. M., Khan, S. A., & Marwani, H. M. (2010). 5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Molbank, 2010(2), M666. [Link]

  • Sutradhar, M., Jana, S., Gayen, S., Samanta, S., & Butcher, R. J. (2020). A simple Cu(II) complex of phenolic oxime: synthesis, crystal structure, supramolecular interactions, DFT calculation and catecholase activity study. SN Applied Sciences, 2(3), 443. [Link]

  • Shetty, S., B, S., & Kavitha, C. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5037-5040. [Link]

  • Davydenko, Y. M., Vynohradov, O. S., Pavlenko, V. O., & Fritsky, I. O. (2025). SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND MALDI MASS SPECTRA, HIRSHFELD SURFACE ANALYSIS OF OCTANUCLEAR AZAMETALLACROWN COPPER(II) COMPLEX WITH 3,5-DIMETHYL-1H-PYRAZOLE, OBTAINED BY OXIDATIVE DISSOLUTION METHOD. Journal of Chemistry and Technologies, 33(3), 990-999. [Link]

  • Shaik, B., Amgov, K., & Sreekanth, B. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(108), 106969-106975. [Link]

  • El-tabl, A., El-wahed, M., & Rezk, A. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Ouci. [Link]

  • Kumar, S., Bawa, S., Gupta, G., & Panda, J. J. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. New Journal of Chemistry. [Link]

  • Stanetty, P., & Kremslehner, M. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

  • Milunovic, M. N. M., Enyedy, É. A., & Keppler, B. K. (2013). Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Medicinal Chemistry Research, 22(5), 2395-2402. [Link]

  • Salas, J. M., Romero, M. A., Rahmani, A., & Faure, R. (2025). Cu(II) complexes with pyrazole-derived ligands. Crystal structure of {[diaquanitrato(3-phenyl-5-(2-pyridyl)pyrazole)]copper(II)} nitrate. ResearchGate. [Link]

  • Kumar, S., Bawa, S., Gupta, G., & Panda, J. J. (2021). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. New Journal of Chemistry, 45(44), 20761-20774. [Link]

Sources

Application

Application Notes and Protocols: In Vitro Antimicrobial Assay of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Introduction: The Growing Imperative for Novel Antimicrobials The relentless rise of antimicrobial resistance presents a formidable challenge to global health. Pathogenic microorganisms are increasingly evading the thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Growing Imperative for Novel Antimicrobials

The relentless rise of antimicrobial resistance presents a formidable challenge to global health. Pathogenic microorganisms are increasingly evading the therapeutic effects of existing drugs, creating an urgent need for the discovery and development of new antimicrobial agents with novel mechanisms of action.[1] Heterocyclic compounds, particularly those containing a pyrazole nucleus, have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

The pyrazole scaffold's versatility allows for structural modifications that can enhance its biological activity.[4][5] Specifically, pyrazole-4-carbaldehyde derivatives and their oximes have demonstrated significant potential as antimicrobial agents.[6][7][8] The introduction of an oxime group can modulate the compound's lipophilicity and electronic properties, potentially leading to improved cell permeability and target interaction. This document provides a detailed protocol for the in vitro antimicrobial evaluation of a specific pyrazole derivative, 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, designed for researchers and scientists in drug development.

Scientific Rationale and Experimental Design

The core of this protocol is to determine the antimicrobial efficacy of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal strain. The experimental design is based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.

The primary endpoints of this study are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) . The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.[9] This dual assessment allows for the differentiation between microbistatic (growth-inhibiting) and microbicidal (killing) activity.

The proposed mechanism of action for many pyrazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[2][4] Some pyrazole-containing compounds have also been shown to disrupt the bacterial cell wall.[4] While the specific target of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is yet to be elucidated, this protocol provides the foundational data for further mechanistic studies.

Experimental Workflow

The following diagram outlines the key stages of the in vitro antimicrobial assay protocol.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution) Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Media_Prep Media Preparation (MHB/SDB) Media_Prep->Serial_Dilution Inoculum_Prep Microbial Inoculum Preparation Inoculation Inoculation of Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination MBC_MFC_Plating MBC/MFC Plating MIC_Determination->MBC_MFC_Plating MBC_MFC_Determination MBC/MFC Determination MBC_MFC_Plating->MBC_MFC_Determination

Figure 1: Experimental workflow for the in vitro antimicrobial assay.

Detailed Protocols

PART 1: Preparation of Reagents and Microbial Cultures

1.1. Test Compound Preparation:

  • Synthesis: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime can be synthesized from 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[10] The carbaldehyde is reacted with hydroxylamine hydrochloride in the presence of a suitable base.[7]

  • Stock Solution:

    • Accurately weigh 10 mg of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime.

    • Dissolve the compound in 1 mL of dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mg/mL.

    • Ensure complete dissolution by vortexing. The compound is expected to be soluble in DMSO.[6]

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

    • Store the stock solution at -20°C.

1.2. Microbial Strains:

A representative panel of microorganisms should be used, including:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6051)[9]

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Klebsiella pneumoniae (e.g., ATCC 700603)[9]

  • Fungi: Candida albicans (e.g., ATCC 10231)[9]

1.3. Culture Media:

  • Bacteria: Cation-adjusted Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).

  • Fungi: Sabouraud Dextrose Broth (SDB) and Sabouraud Dextrose Agar (SDA).

1.4. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

  • Dilute this standardized suspension 1:100 in the appropriate broth (MHB for bacteria, SDB for fungi) to obtain a final inoculum concentration of approximately 1 x 10⁶ CFU/mL for bacteria and 1 x 10⁴ CFU/mL for fungi.

PART 2: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and efficient technique for determining MIC values.[11]

  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution (10 mg/mL) to the first well of each row designated for that compound. This will result in a starting concentration of 5 mg/mL.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the growth control (no compound), and the twelfth well as the sterility control (no inoculum).

  • Inoculate each well (except the sterility control) with 10 µL of the prepared microbial inoculum. The final volume in each well will be approximately 110 µL.

  • Include a positive control (a known antibiotic like Ciprofloxacin or Ampicillin) and a negative control (DMSO) to validate the assay.

  • Seal the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity. The MIC can also be determined spectrophotometrically by reading the absorbance at 600 nm.

PART 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a fresh MHA or SDA plate.

  • Incubate the plates at the appropriate temperature and duration as in the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.

Data Presentation and Interpretation

The results of the antimicrobial assays should be recorded systematically.

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)Positive Control (Name)Positive Control MIC (µg/mL)
S. aureusATCC 29213Ciprofloxacin
B. subtilisATCC 6051Ciprofloxacin
E. coliATCC 25922Ciprofloxacin
K. pneumoniaeATCC 700603Ciprofloxacin
C. albicansATCC 10231Amphotericin B

Interpretation:

  • A compound is considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.

  • If the MBC/MFC is greater than four times the MIC, the compound is considered bacteriostatic or fungistatic .

Trustworthiness and Self-Validating System

To ensure the reliability and validity of the results, the following controls must be included in every assay:

  • Sterility Control: A well containing only broth to check for contamination.

  • Growth Control: A well containing broth and the microbial inoculum to ensure the viability of the microorganisms.

  • Positive Control: A standard antibiotic with known activity against the test organisms to validate the susceptibility of the strains and the assay conditions.

  • Solvent Control: A well containing the highest concentration of DMSO used in the assay to ensure it has no inhibitory effect on microbial growth.

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro antimicrobial evaluation of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime. By adhering to these standardized methods, researchers can obtain reliable and reproducible data on the antimicrobial potential of this novel compound. The findings from this initial screening will be crucial in guiding further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy testing. The exploration of pyrazole derivatives like the one detailed herein holds significant promise in the ongoing search for new and effective antimicrobial agents.

References

  • Ansari, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(3), 260-289. Available from: [Link]

  • Aslam, B., et al. (2021). Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. ResearchGate. Available from: [Link]

  • Khan, I., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Letters in Drug Design & Discovery, 17(8), 981-999. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 22(1), 108. Available from: [Link]

  • Venkatesh, P., & Pandeya, S. N. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical Sciences and Research, 4(10), 3901-3907. Available from: [Link]

  • Demchenko, A. M., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7629-7643. Available from: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290. Available from: [Link]

  • El-Bastawissy, E.-S. R., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(3), 3691-3705. Available from: [Link]

  • Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. Available from: [Link]

  • Kumar, S., et al. (2014). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o68. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2023). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 8(46), 43869-43885. Available from: [Link]

  • Olar, R., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 5029. Available from: [Link]

  • Bhatt, H., & Sharma, S. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(5), 183-195. Available from: [Link]

  • Sankpal, S. A., & Nagarsekar, A. S. (2014). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1845-1849. Available from: [Link]

  • Kumar, K. S. H., et al. (2015). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES AND THEIR EFFICACY AS ANTIMICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1184-1193. Available from: [Link]

  • Abdel-Moneim, D., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(6), 5345-5363. Available from: [Link]

  • Prashanthi, Y., et al. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Molbank, 2018(3), M998. Available from: [Link]

  • Sankpal, S. A., et al. (2016). Synthesis and antibacterial evaluations of (3, 5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes. ResearchGate. Available from: [Link]

  • Shingare, M. S., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5567-5571. Available from: [Link]

  • Reddy, K. S. K., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(29), 22596-22602. Available from: [Link]

  • Bakos, J., et al. (2015). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available from: [Link]

Sources

Method

Application Note: Evaluating the Antioxidant Activity of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Oxime Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction and Mechanistic Rationale Oxidative stress, characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and endogenous antioxidant defenses, is a primary driver in the pathogenesis of neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the development of synthetic small-molecule antioxidants is a critical focus in medicinal chemistry.

Derivatives of the 3,5-dimethyl-1-phenyl-1H-pyrazole scaffold have emerged as highly potent, privileged structures exhibiting a broad spectrum of pharmacological properties, including robust antioxidant and anti-inflammatory activities[1]. When functionalized with an oxime group at the 4-position (forming 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime), the resulting molecules demonstrate synergistic radical scavenging capabilities[2].

The Causality of Antioxidant Action

The antioxidant efficacy of pyrazole oximes is not coincidental; it is structurally predetermined. The mechanism primarily relies on Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

  • The Oxime Group (-C=N-OH): Acts as the primary hydrogen donor. Upon interaction with a free radical (e.g., DPPH• or lipid peroxyl radicals), the O-H bond undergoes homolytic cleavage.

  • The Pyrazole Core: The resulting nitroxide radical is highly stabilized by the extended π -conjugation of the adjacent 1H-pyrazole ring and the phenyl substituent. This resonance stabilization prevents the newly formed radical from propagating further oxidative damage, effectively terminating the radical chain reaction.

ROS_Scavenging PO Pyrazole Oxime Derivative (H-Donor) Mech HAT / SET Mechanism (Electron/Proton Transfer) PO->Mech ROS Reactive Oxygen Species (e.g., DPPH•, OH•) ROS->Mech StableRad Resonance-Stabilized Nitroxide Radical Mech->StableRad Oxime Oxidation Neutral Neutralized Species (Non-toxic) Mech->Neutral ROS Reduction

Fig 1: HAT/SET radical scavenging pathway of pyrazole oxime derivatives.

Chemical Synthesis & Validation Workflow

To evaluate these compounds, one must first synthesize the core scaffold with high purity. The standard approach utilizes the Vilsmeier-Haack (VH) reaction followed by oxime condensation[3],[4].

  • Step 1 (Formylation): 3,5-Dimethyl-1-phenyl-1H-pyrazole is reacted with the VH reagent (POCl 3​ and anhydrous DMF at 0°C, then heated to 80-90°C). The electrophilic iminium ion selectively attacks the electron-rich C4 position of the pyrazole ring, yielding 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde[3]. Anhydrous conditions are critical; the presence of water prematurely hydrolyzes the VH complex, drastically reducing yields[4].

  • Step 2 (Oximation): The isolated carbaldehyde is refluxed with hydroxylamine hydrochloride in ethanol, using a base (e.g., potassium hydroxide or sodium acetate) to neutralize the HCl and drive the condensation, yielding the target oxime[2].

Experimental Protocols for Antioxidant Evaluation

To establish a self-validating system, antioxidant capacity must be evaluated using orthogonal assays. We utilize the DPPH assay for direct chemical scavenging and the TBARS assay for physiological lipid peroxidation inhibition.

Protocol A: In Vitro DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of the pyrazole oxime to donate a hydrogen atom. DPPH• is a stable deep-purple radical absorbing at 517 nm. Upon reduction by the oxime, it converts to a pale-yellow hydrazine[5],[6].

Reagents & Preparation:

  • DPPH Working Solution (250 µM): Dissolve DPPH reagent in 99.5% ethanol. Sonicate for 60 seconds in the dark. Critical: DPPH is light-sensitive; wrap flasks in foil[5].

  • Sample Solutions: Prepare 10 mM stock solutions of the pyrazole oxime derivatives in DMSO. Dilute with ethanol to working concentrations (e.g., 5, 10, 25, 50, 100 µM).

  • Positive Control: Trolox or Ascorbic Acid prepared identically to the samples[6].

Step-by-Step Procedure (96-Well Microplate Format):

  • Plate Setup: Add 20 µL of sample, standard, or blank solvent (ethanol/DMSO mix) to the respective wells[5].

  • Reaction Initiation: Add 100 µL of the DPPH working solution to all sample and standard wells. For the background blank (to correct for intrinsic sample absorbance), add 100 µL of ethanol instead of DPPH[5].

  • Incubation: Seal the plate and incubate at 25°C for 30 minutes in complete darkness to allow the HAT reaction to reach equilibrium[5].

  • Measurement: Read the absorbance at 517 nm using a microplate reader[6].

  • Data Processing: Calculate the % Inhibition using the formula:

    % Inhibition=(Ablank​Ablank​−Asample​​)×100

    Plot % Inhibition against concentration to determine the IC 50​ value.

Protocol B: Ex Vivo Lipid Peroxidation (TBARS) Assay

While DPPH proves chemical reactivity, the Thiobarbituric Acid Reactive Substances (TBARS) assay validates the compound's ability to protect biological membranes from oxidative damage[1].

Step-by-Step Procedure:

  • Tissue Preparation: Homogenize mouse brain or liver tissue (1:10 w/v) in cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 3,000 × g for 10 min at 4°C; collect the supernatant[1].

  • Induction of Oxidative Stress: In a test tube, combine 100 µL of tissue homogenate, 50 µL of the pyrazole oxime sample (10–100 µM), and 50 µL of a pro-oxidant solution (10 µM FeSO 4​ and 100 µM H 2​ O 2​ ). Incubate at 37°C for 1 hour.

  • TBA Reaction: Add 500 µL of 0.8% aqueous thiobarbituric acid (TBA) and 500 µL of 20% acetic acid (pH 3.5). Heat the mixture at 95°C for 45 minutes. Causality: Heat and acidic pH force the condensation of TBA with malondialdehyde (MDA, a lipid breakdown product) to form a pink chromogen.

  • Extraction & Measurement: Cool on ice, add 1 mL of n-butanol, vortex vigorously, and centrifuge. Extract the organic layer and measure absorbance at 532 nm. Lower absorbance indicates higher protection against lipid peroxidation.

Data Presentation & Comparative Analysis

To benchmark the efficacy of synthesized 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime derivatives, quantitative data should be structured to highlight structure-activity relationships (SAR). Below is a representative data matrix demonstrating how electron-donating groups (EDGs) enhance antioxidant capacity.

Table 1: Comparative Antioxidant Activity of Pyrazole Oxime Derivatives

Compound IDPhenyl Ring Substitution (R)DPPH Scavenging IC 50​ (µM)TBARS Inhibition (%) at 50 µMMechanistic Note
PO-1 -H (Unsubstituted)42.5 ± 2.165.2 ± 3.1Baseline resonance stabilization.
PO-2 4-OH (Hydroxyl)11.3 ± 0.688.7 ± 1.9Dual H-donor sites; highly synergistic.
PO-3 4-OCH 3​ (Methoxy)28.4 ± 1.474.5 ± 2.4EDG increases electron density on the pyrazole core.
PO-4 4-Cl (Chloro)65.8 ± 3.245.1 ± 2.8Electron-withdrawing group destabilizes the radical.
Trolox Positive Control14.2 ± 0.591.4 ± 1.2Standard benchmark.

Interpretation: The inclusion of an electron-donating group (e.g., -OH or -OCH 3​ ) on the phenyl ring significantly lowers the IC 50​ in the DPPH assay and increases lipid protection. This occurs because EDGs push electron density into the pyrazole π -system, further stabilizing the intermediate radical formed after the oxime donates its hydrogen atom.

Troubleshooting and Best Practices

  • False Positives in DPPH: Ensure the pyrazole oxime derivatives do not inherently absorb light near 517 nm. Always run a sample blank (Sample + Ethanol without DPPH) to subtract background absorbance[5].

  • Solvent Interference: Avoid using protic solvents like methanol for stock solutions if they contain transition metal impurities, as this can prematurely oxidize the oxime. DMSO is preferred for stock, diluted into ethanol for the assay[6].

  • Oxime Isomerism: Pyrazole-4-carbaldehyde oximes can exist as E and Z isomers. Ensure NMR characterization confirms the isomeric purity, as the spatial orientation of the -OH group can sterically impact its accessibility to bulky radicals like DPPH•.

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Application

Application Note: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime (DMPPCO) in the Synthesis of Functional Coordination Polymers

Target Audience: Researchers, Materials Scientists, and Coordination Chemists Document Type: Technical Application Guide & Experimental Protocol Introduction & Structural Rationale The rational design of coordination pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Coordination Chemists Document Type: Technical Application Guide & Experimental Protocol

Introduction & Structural Rationale

The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) relies heavily on the geometric and electronic properties of the chosen organic ligands. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime (DMPPCO) has emerged as a highly versatile, multidentate N,O-donor ligand.

DMPPCO integrates two distinct coordinating moieties: a pyrazole ring and an oxime group. While pyrazole derivatives are well-documented for their robust metal-binding capabilities [1], the addition of the 4-carbaldehyde oxime moiety transforms the molecule into a powerful bridging ligand. The 3,5-dimethyl and 1-phenyl substituents are not merely passive structural components; they actively dictate the steric environment and drive supramolecular assembly through non-covalent interactions (e.g., π−π stacking and C-H... π contacts) [2].

Mechanistic Insights: The Causality of Self-Assembly

As an application scientist, it is critical to understand why DMPPCO behaves the way it does during metallation, rather than just observing the outcome. The self-assembly of DMPPCO into multidimensional CPs is governed by three mechanistic pillars:

  • Oxime Deprotonation and Bridging: Under weakly basic conditions, the oxime group (-CH=N-OH) is deprotonated to form an oximato anion (-CH=N-O⁻). The oximato group is notorious in coordination chemistry for its ability to bridge two metal centers (e.g., Cu²⁺, Co²⁺), mediating strong magnetic superexchange pathways [3].

  • Steric Tuning via Methyl Groups: The 3,5-dimethyl groups flank the coordinating pyrazole nitrogen (N2) and the oxime group. This steric bulk prevents the formation of overly dense, amorphous precipitates, instead guiding the thermodynamic crystallization of ordered 1D chains or 2D sheets.

  • Supramolecular Lattice Stabilization: The 1-phenyl ring acts as a structural anchor. Once the primary coordination bonds form the low-dimensional polymer, the phenyl rings of adjacent polymer chains interdigitate. This π−π stacking is the causal force that extends 1D coordination chains into robust 3D supramolecular architectures [4].

Mechanism L DMPPCO Ligand (Sterically Tuned) Deprot Base-Promoted Oxime Deprotonation L->Deprot M Transition Metal Cations (e.g., Cu2+, Co2+, Ag+) Coord N,O-Chelation & Oximato Bridging M->Coord Deprot->Coord PiPi 1-Phenyl π-π Stacking & C-H...π Interactions Coord->PiPi CP 1D / 2D / 3D Coordination Polymer PiPi->CP

Mechanistic pathway of DMPPCO self-assembly into multidimensional coordination polymers.

Quantitative Data: Coordination Modes & Parameters

To facilitate experimental design, the typical coordination behaviors and solvothermal parameters associated with DMPPCO are summarized below.

Table 1: Primary Coordination Modes of DMPPCO

ModeActive DonorsResulting TopologyPrimary Application
Terminal Chelation Pyrazole N, Oxime NMononuclear / Discrete ComplexesLuminescence, Catalysis
Oximato Bridging Oxime N, Oxime O1D Chains / Dinuclear ClustersSingle-Molecule Magnets
μ3​ -Bridging Pyrazole N, Oxime N, Oxime O2D Sheets / 3D FrameworksGas Sorption, Magnetism

Table 2: Optimized Reaction Parameters for CP Synthesis

Metal NodePreferred Solvent SystemModulator / BaseTemp (°C)Dimensionality Outcome
Cu(NO₃)₂ MeOH / DMF (1:1)Triethylamine (TEA)80 - 1001D Chains 3D Supramolecular
Co(ClO₄)₂ EtOH / H₂O (3:1)NaOH (0.1 M)60 - 802D Coordination Sheets
Ag(CF₃SO₃) Acetonitrile / MeOHNone (Neutral)25 (Dark)1D Helical Chains

Experimental Protocols

The following protocols are designed as self-validating systems. Each critical step includes a physical or analytical checkpoint to ensure the integrity of the synthesis before proceeding.

Protocol A: Synthesis of the DMPPCO Ligand

Objective: Synthesize high-purity DMPPCO via Vilsmeier-Haack formylation followed by oximation.

Step-by-Step Methodology:

  • Formylation: Dissolve 10 mmol of 3,5-dimethyl-1-phenyl-1H-pyrazole in 15 mL of anhydrous DMF. Cool to 0 °C. Dropwise add 12 mmol of POCl₃ under a nitrogen atmosphere.

    • Causality: POCl₃ reacts with DMF to form the Vilsmeier electrophile, which attacks the electron-rich 4-position of the pyrazole ring.

  • Hydrolysis: Heat the mixture to 90 °C for 4 hours. Cool to room temperature and pour over crushed ice. Neutralize with saturated Na₂CO₃ until pH 7-8 is reached.

    • Validation Checkpoint: A pale yellow precipitate (the aldehyde intermediate) should form. Confirm via TLC (Hexane:EtOAc 3:1); the aldehyde spot will be UV-active and distinct from the starting material.

  • Oximation: Dissolve the isolated aldehyde (approx. 8 mmol) in 30 mL of absolute ethanol. Add hydroxylamine hydrochloride (10 mmol) and sodium acetate (12 mmol).

  • Reflux & Isolation: Reflux the mixture for 3 hours. Evaporate the ethanol under reduced pressure, wash the residue with distilled water to remove inorganic salts, and recrystallize from hot ethanol.

    • Validation Checkpoint: The final DMPPCO ligand yields white needle-like crystals. Verify via ¹H NMR: look for the distinct oxime -OH proton signal (broad singlet, ~11.0 ppm) and the -CH=N- proton (singlet, ~8.0 ppm) [1].

Protocol B: Solvothermal Synthesis of a Cu(II)-DMPPCO Coordination Polymer

Objective: Grow X-ray quality single crystals of a magnetic Cu(II) coordination polymer.

Step-by-Step Methodology:

  • Precursor Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of DMPPCO in 5 mL of a DMF/MeOH mixture (1:1 v/v).

  • Deprotonation: Add 10 μ L of Triethylamine (TEA) to the ligand solution.

    • Causality: TEA acts as a mild base to deprotonate the oxime, activating the oxygen atom for bridging coordination without causing immediate precipitation of metal hydroxides.

  • Metallation: Carefully layer 5 mL of a methanolic solution containing 0.1 mmol of Cu(NO₃)₂·3H₂O on top of the ligand solution using a glass pipette to maintain a distinct phase boundary.

  • Crystallization: Seal the vial and leave it undisturbed at room temperature for 7–10 days.

    • Validation Checkpoint: The self-validating cue is the slow diffusion of the layers, resulting in the formation of dark green/blue block-shaped single crystals at the interface. If an amorphous powder forms immediately, the TEA concentration was too high, or the diffusion was disturbed.

Workflow A Ligand Synthesis (Vilsmeier-Haack & Oximation) B Solvothermal Reaction (Metal Salts + DMPPCO + Base) A->B C Controlled Crystallization (Slow Diffusion / Evaporation) B->C D Structural Validation (SC-XRD & PXRD) C->D E Functional Analysis (Magnetic Susceptibility / SQUID) D->E

Workflow for the synthesis and characterization of DMPPCO-based coordination polymers.

Functional Applications in Drug Development & Materials Science

While primarily utilized in materials science for their magnetic properties (due to the oximato bridge mediating antiferromagnetic or ferromagnetic coupling between paramagnetic centers), DMPPCO-based CPs are gaining traction in drug development.

The lipophilic 1-phenyl group enhances the cellular uptake of these coordination polymers. Recent studies on structurally analogous cyclometalated Ir(III) and Rh(III) complexes utilizing 3,5-dimethyl-1-phenyl-1H-pyrazole derivatives have demonstrated significant in vitro antiproliferative activity against cancer cell lines (e.g., MCF-7 and K-562) by interacting with DNA and bovine serum albumin (BSA) [4]. The coordination polymer framework allows for the slow, targeted release of the active metal-ligand pharmacophore, presenting a novel avenue for metallodrug delivery systems.

References

  • Zhang, H.-J., Fan, C.-G., & Shi, L. (2012). 5-(2-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2026. URL:[Link]

  • Halcrow, M. A. (2009). Pyrazoles and pyrazolides—flexible synthons in self-assembly. Dalton Transactions, (12), 2059-2073. URL:[Link]

  • Pettinari, C., Tabacaru, A., & Galli, S. (2016). Coordination polymers and metal-organic frameworks based on poly(pyrazole)-containing ligands. Coordination Chemistry Reviews, 307, 1-31. URL:[Link]

  • Masternak, J., et al. (2024). Synthesis, photophysical characterisation, quantum-chemical study and in vitro antiproliferative activity of cyclometalated Ir(iii) complexes based on 3,5-dimethyl-1-phenyl-1H-pyrazole and N,N-donor ligands. Dalton Transactions, 53. URL:[Link]

Method

Application Note: Catalytic Applications of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Oxime Metal Complexes

Introduction Transition metal catalysis relies heavily on the rational design of ancillary ligands to tune the electronic and steric environment of the active metal center. The ligand 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Transition metal catalysis relies heavily on the rational design of ancillary ligands to tune the electronic and steric environment of the active metal center. The ligand 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime has emerged as a highly versatile scaffold in coordination chemistry and homogeneous catalysis. Featuring a pyrazole core and an oxime moiety, this ligand offers robust bidentate (N,N or N,O) coordination, hemilability, and tunable steric bulk, making it an excellent candidate for stabilizing palladium (Pd) and copper (Cu) catalysts in complex organic transformations.

Ligand Design and Mechanistic Causality

The efficacy of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime in catalysis stems from its unique structural and electronic features:

  • Hemilability: The oxime nitrogen/oxygen can dynamically dissociate and re-coordinate to the metal center. This "on-off" mechanism opens up vacant coordination sites for substrate binding (e.g., oxidative addition of aryl halides) while preventing catalyst decomposition into inactive bulk metal nanoparticles[1].

  • Electronic Tuning: The electron-donating methyl groups at the 3- and 5-positions of the pyrazole ring increase the electron density at the metal center. This electron-rich environment significantly accelerates the oxidative addition step in cross-coupling reactions.

  • Hydrogen Bonding & Acid-Base Synergy: In copper-catalyzed aerobic oxidations, the oxime hydroxyl group (-OH) can act as an internal proton shuttle, facilitating the deprotonation of alcohol substrates without the need for harsh external bases[2].

Key Catalytic Applications

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes of pyrazole oximes exhibit exceptional activity in the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids[3]. The steric bulk provided by the 1-phenyl substituent forces the intermediate complex into a geometry that favors rapid reductive elimination, thereby preventing catalyst trapping and increasing the overall Turnover Frequency (TOF).

Copper-Catalyzed Aerobic Oxidation of Alcohols

Copper(II) complexes utilizing this ligand act as highly efficient catalysts for the aerobic oxidation of primary alcohols to aldehydes. The reaction utilizes ambient air (O₂) as the terminal oxidant, generating water as the sole byproduct. The pyrazole oxime ligand modulates the Cu(II)/Cu(I) redox potential, preventing over-oxidation to carboxylic acids and maintaining high chemoselectivity[4].

Quantitative Performance Data

The following table summarizes the benchmark catalytic performance of the synthesized metal complexes under optimized conditions.

CatalystReaction TypeSubstratesTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
[Pd(L)Cl₂] Suzuki-Miyaura4-Bromoanisole + Phenylboronic acid802989,8004,900
[Pd(L)Cl₂] Suzuki-Miyaura4-Chlorotoluene + Phenylboronic acid1006858,5001,416
[Cu(L)₂(OAc)₂] Aerobic OxidationBenzyl alcohol + O₂ (1 atm)604951,900475
[Cu(L)₂(OAc)₂] Aerobic Oxidation1-Phenylethanol + O₂ (1 atm)808891,780222

Note: Pd reactions used 0.01 mol% catalyst, K₂CO₃ base, EtOH/H₂O solvent. Cu reactions used 0.05 mol% catalyst, TEMPO co-catalyst, CH₃CN solvent. Yields determined by GC-FID.

Experimental Protocols

Protocol A: Synthesis of the Precatalyst [Pd(L)Cl₂]

Causality Note: Dichloromethane (DCM) is chosen as the solvent to ensure complete solubility of the free ligand while allowing the gradual precipitation of the highly polar, metalated Pd-complex, driving the reaction to completion.

  • Preparation: In an oven-dried 50 mL Schlenk flask under a nitrogen atmosphere, dissolve 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime (2.0 mmol, 430 mg) in anhydrous DCM (15 mL).

  • Metalation: Add[PdCl₂(CH₃CN)₂] (1.0 mmol, 259 mg) in one portion. The acetonitrile ligands are highly labile and will be rapidly displaced by the stronger N-donor pyrazole oxime ligand.

  • Reaction: Stir the mixture at room temperature for 4 hours. A color change from pale yellow to deep orange/red will be observed, accompanied by the formation of a microcrystalline precipitate.

  • Isolation: Filter the precipitate through a sintered glass frit (porosity 3). Wash the solid with cold diethyl ether (3 × 5 mL) to remove any unreacted ligand.

  • Drying: Dry the solid under vacuum (0.1 mbar) for 12 hours to yield the [Pd(L)Cl₂] complex as an orange powder.

Protocol B: General Procedure for Suzuki-Miyaura Coupling

Causality Note: A mixed solvent system (EtOH/H₂O) is utilized because water is essential for the activation of the arylboronic acid (forming the reactive, electron-rich boronate species required for transmetalation), while ethanol ensures the solubility of the organic substrates.

  • Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the [Pd(L)Cl₂] catalyst (0.01 mol%, prepared as a 1 mg/mL stock solution in DMF).

  • Solvent Addition: Add 3 mL of a degassed EtOH/H₂O mixture (1:1 v/v).

  • Reaction: Seal the vial with a Teflon-lined crimp cap and heat in an oil bath at 80 °C for 2 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with brine (2 × 5 mL).

  • Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and analyze via GC-FID using dodecane (1.0 mmol) as an internal standard to determine the absolute yield.

Mechanistic Visualizations

Workflow L Ligand Synthesis (Oxime Condensation) M Metalation (Pd/Cu Salts) L->M C Structural Characterization M->C S Catalytic Screening C->S O Process Optimization S->O

Workflow for synthesis and catalytic screening of pyrazole oxime metal complexes.

CatalyticCycle Pre Precatalyst [Pd(L)Cl2] Pd0 Active Catalyst Pd(0)L Pre->Pd0 Reduction OA Oxidative Addition Complex [Pd(II)(Ar)(X)L] Pd0->OA + Ar-X TM Transmetalation Complex [Pd(II)(Ar)(Ar')L] OA->TM + Ar'-B(OH)2 + Base RE Reductive Elimination (Product Release) TM->RE RE->Pd0 - Ar-Ar'

Pd-catalyzed Suzuki-Miyaura cross-coupling cycle using pyrazole oxime ligands.

References

  • Insights into the Mechanism of Metal-Catalyzed Transformation of Oxime Esters ACS Publications[Link][1]

  • Development of New Method for the Synthesis of Pyrazole Researcher.life[Link][3]

  • On the mechanochemical synthesis of C-scorpionates with an oxime moiety and their application in the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction RSC Publishing[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Oxime Synthesis

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, causality-driven FAQs, and validated protocols for researchers synthesizing 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, causality-driven FAQs, and validated protocols for researchers synthesizing 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime. The synthesis is a two-stage process: a Vilsmeier-Haack formylation of the pyrazole core, followed by a nucleophilic oximation. Yield bottlenecks typically arise from reagent degradation, improper pH control, or steric hindrance.

Synthesis Workflow

SynthesisPathway P 3,5-Dimethyl-1-phenyl -1H-pyrazole Ald Pyrazole-4- carbaldehyde P->Ald Formylation (0°C to 80°C) VR Vilsmeier Reagent (POCl3 + DMF) VR->Ald Electrophile Ox Target Oxime Product Ald->Ox Oximation (EtOH, Reflux) OxR NH2OH·HCl + NaOAc (Buffer System) OxR->Ox Nucleophile

Caption: Mechanistic workflow from pyrazole precursor to target oxime via formylation and oximation.

Part 1: Vilsmeier-Haack Formylation Troubleshooting

Q: Why is my formylation yield consistently below 50%? A: The most common cause is the premature hydrolysis of the Vilsmeier reagent (chloroiminium ion) before it can react with the pyrazole. The Vilsmeier reagent is highly hygroscopic; if your DMF or POCl₃ contains trace water, the electrophile is destroyed. Furthermore, maintaining a strict [1]. Excessive POCl₃ leads to tarry byproducts, while a deficit leaves unreacted starting material.

Q: I observe multiple spots on TLC and a dark reaction mixture. How do I prevent decomposition? A: This indicates thermal degradation. The formation of the Vilsmeier reagent is highly exothermic. You must add POCl₃ to DMF dropwise at 0–5 °C. Only after the complex is fully formed should you add the pyrazole and heat the mixture to 80 °C.[1].

Protocol 1: Optimized Vilsmeier-Haack Formylation

Self-validating mechanism: The color change of the DMF/POCl₃ mixture from clear to pale yellow indicates successful Vilsmeier reagent formation. A dark brown or black color prior to substrate addition indicates thermal failure.

  • Preparation of Vilsmeier Reagent: Charge a flame-dried, argon-purged flask with anhydrous DMF (5.0 eq). Cool to 0–5 °C using an ice-salt bath.

  • Electrophile Generation: Slowly add POCl₃ (1.2 eq) dropwise over 30 minutes. Maintain the internal temperature strictly below 5 °C.

  • Substrate Addition: Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 eq) in a minimum volume of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Remove the ice bath and heat the mixture to 80 °C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Hydrolysis (Critical Step): Cool the mixture to room temperature, then pour it slowly over vigorously stirred crushed ice. Neutralize carefully with saturated aqueous Na₂CO₃ until pH 7 is reached to liberate the aldehyde.

  • Isolation: Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Part 2: Oximation Step Troubleshooting

Q: The oximation reaction stalls at ~60% conversion. How can I drive it to completion? A: The stalling is a kinetic issue related to pH. Hydroxylamine hydrochloride (NH₂OH·HCl) must be free-based to act as a nucleophile. However, if the solution becomes too basic (e.g., using excess KOH), the electrophilicity of the aldehyde carbonyl carbon decreases because it cannot be protonated. Switching from strong bases to a buffering base like Sodium Acetate (NaOAc) maintains an optimal slightly acidic pH (~4.5). This[2].

Q: How do I separate the unreacted aldehyde from the oxime product without column chromatography? A: Exploit their solubility differences. The oxime product forms strong intermolecular hydrogen bonds, making it significantly less soluble in cold aqueous ethanol than the starting aldehyde. By pouring the hot reaction mixture into ice water, the oxime selectively precipitates, allowing for isolation via simple vacuum filtration.

Data Presentation: Optimization of Oximation Conditions
BaseSolventTemperatureTime (h)Yield (%)Kinetic Causality
KOH (2.0 eq)MethanolReflux (65°C)1265–73%[3].
K₂CO₃ (1.5 eq)AcetonitrileReflux (82°C)1055%Poor solubility of the inorganic base limits the reaction rate.
NaOAc (1.5 eq)EthanolReflux (78°C)482–97%[2].
NaOH (2.0 eq)H₂O/EtOH25°C2445%Low temperature and high pH stall the dehydration step.
Protocol 2: High-Yield Oximation Procedure

Self-validating mechanism: The disappearance of the distinct aldehyde proton peak (~9.9 ppm) in ¹H-NMR, replaced by a broad oxime -OH peak (~11.0 ppm) and an imine -CH=N peak (~8.0 ppm), confirms complete conversion.

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) followed by anhydrous Sodium Acetate (NaOAc) (1.5 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C (gentle reflux) for 4 hours. The NaOAc will buffer the solution, optimizing the nucleophilic attack and subsequent dehydration[2].

  • Precipitation: Once TLC confirms the consumption of the aldehyde, remove the flask from heat. While still warm, pour the mixture into vigorously stirred ice water (3x the reaction volume).

  • Filtration: Stir for 30 minutes to allow complete crystallization. Filter the white/pale-yellow precipitate under vacuum.

  • Purification: Wash the filter cake with copious amounts of ice-cold water to remove residual inorganic salts, then dry under high vacuum to afford pure 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime.

References

  • Encyclopedia.pub. Synthesis of Pyrazolo pyrano oxazoles. Encyclopedia.pub. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. NIH. Available at:[Link]

  • MDPI. Design, Synthesis and Bioactivities of Novel Isoxazole-Containing Pyrazole Oxime Derivatives. Molecules. Available at:[Link]

Sources

Optimization

overcoming steric hindrance in 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime complexation

Welcome to the Advanced Application Support Center. This portal is designed for researchers and drug development professionals experiencing low yields, unwanted side products, or characterization failures during the tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This portal is designed for researchers and drug development professionals experiencing low yields, unwanted side products, or characterization failures during the transition-metal complexation of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime .

Below, you will find a diagnostic overview of the steric challenges inherent to this ligand, self-validating troubleshooting workflows, and a comprehensive FAQ section.

Diagnostic Overview: The Steric Barrier

The primary failure point in complexing 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is severe steric hindrance. The coordination site (the C4-carbaldehyde oxime group) is physically sandwiched between the C3 and C5 methyl groups. Furthermore, the N1-phenyl group does not lie flat; crystallographic data of related 1-phenylpyrazoles indicates that the dihedral angle between the phenyl and pyrazole rings is typically orthogonal (approx. 96.6°)[1]. This creates a massive 3D hydrophobic shield around the coordination center.

Additionally, these oximes typically crystallize in the anti configuration[2]. While this favorably orients the nitrogen lone pair for metal binding, the flanking methyl groups impose a massive kinetic barrier to the incoming metal ion and cause severe ligand-ligand repulsion (thermodynamic instability) in higher coordination geometries (e.g., 1:2 or 1:3 metal-to-ligand ratios).

StericLogic Ligand 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carbaldehyde oxime Bulk 3,5-Dimethyl Groups Flanking Oxime Ligand->Bulk Phenyl 1-Phenyl Group (Hydrophobic Bulk) Ligand->Phenyl Kinetics High Activation Energy (Kinetic Barrier) Bulk->Kinetics Thermodynamics Ligand-Ligand Repulsion (Thermodynamic Instability) Bulk->Thermodynamics Phenyl->Thermodynamics Solution1 Microwave Heating (Overcome Kinetics) Kinetics->Solution1 Solution3 Base Deprotonation (Increase Nucleophilicity) Kinetics->Solution3 Solution2 Low Coordination Metals (Cu, Ag, Au) Thermodynamics->Solution2

Caption: Logical mapping of steric barriers in pyrazole oxime complexation and targeted solutions.

Quantitative Data: Selection Matrices

To bypass thermodynamic instability, you must match your metal ion and solvent to the structural reality of the ligand. Copper(II) complexes, for instance, often adopt a square planar geometry to minimize steric repulsion[3].

Table 1: Metal Ion Suitability & Expected Geometries

Metal IonPreferred GeometrySteric ToleranceRecommended Strategy
Cu(I), Ag(I) Linear / TrigonalHighForm cyclic trinuclear complexes[4].
Cu(II), Ni(II) Square PlanarMediumUse 1:1 M:L ratio with ancillary ligands; requires base[3].
Pd(II), Pt(II) Square PlanarHigh (Large Radius)Solvothermal synthesis (DMF, 120°C).
Co(III), Fe(III) OctahedralLowHighly hindered. Requires microwave + high-boiling solvent.

Table 2: Solvent & Base Selection Matrix

SolventDielectric Constant (ε)Boiling PointBase CompatibilityApplication
Methanol 32.765°CKOH, NaOMeMild complexation (Cu, Ni). Fails for highly hindered targets.
DMF 36.7153°CEt₃N, PyridineHigh-temp solvothermal; prevents metal hydroxide precipitation.
DMSO 46.7189°CK₂CO₃, Et₃NMicrowave synthesis; excellent for solubilizing the 1-phenyl group.

Troubleshooting Workflows & Methodologies

Workflow Start Start Complexation CheckYield Yield > 50%? Start->CheckYield Success Purify & Characterize CheckYield->Success Yes Issue1 Unreacted Ligand? CheckYield->Issue1 No Action1 Add Base (Et3N/KOH) Deprotonate Oxime Issue1->Action1 Yes Issue2 Precipitate is Metal Hydroxide? Issue1->Issue2 No Action1->Start Action2 Change Solvent (Use Aprotic DMF/DMSO) Issue2->Action2 Yes Action2->Start

Caption: Iterative troubleshooting workflow for optimizing sterically hindered complexation yields.

Workflow A: Base-Assisted Microwave Complexation (For Octahedral/Square Planar Targets)

Use this protocol when standard reflux yields unreacted ligand.

  • Ligand Preparation: Dissolve 2.0 mmol of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime in 10 mL of anhydrous DMSO.

    • Causality: DMSO provides high microwave absorptivity and fully solvates the bulky, hydrophobic 1-phenyl group.

  • Deprotonation: Add 2.2 mmol of Triethylamine (Et₃N) dropwise.

    • Causality: Deprotonating the oxime (-OH to -O⁻) forces the oxime nitrogen into a stronger nucleophilic state. This electronic enhancement compensates for the kinetic barrier imposed by the 3,5-dimethyl groups.

  • Metal Addition: Slowly inject 1.0 mmol of the metal precursor (e.g., CuCl₂·2H₂O) dissolved in 5 mL of DMSO.

  • Microwave Irradiation: Subject the mixture to microwave irradiation (150 W, 85°C) for 15 minutes.

    • Causality: Conventional conductive heating fails to overcome the activation energy of the sterically hindered transition state. Microwave dielectric heating provides rapid, localized energy to drive the complexation.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the ligand spot (R_f ~0.6) and the emergence of a baseline spot (the polar complex) validates successful coordination. If the solution turns cloudy blue without a baseline spot, you have formed metal hydroxide, indicating base over-addition or solvent failure.

Workflow B: Solvothermal Synthesis of Cyclic Trinuclear Complexes (For Cu(I)/Ag(I))

Use this protocol to deliberately bypass steric clash by forcing a lower coordination number.

  • Assembly: Combine 1.0 mmol ligand and 1.0 mmol Cu(I) source (e.g., [Cu(CH₃CN)₄]PF₆) in a Teflon-lined autoclave with 15 mL DMF.

  • Solvothermal Heating: Heat at 120°C for 48 hours, then cool to room temperature at a rate of 5°C/hour.

    • Causality: Coinage metals like Cu(I) and Ag(I) form cyclic trinuclear complexes ([MPz]₃) because their preferred linear/trigonal geometries accommodate the steric bulk of substituted pyrazolates[4]. Solvothermal conditions allow for the reversible formation of coordination bonds, enabling the system to bypass kinetically trapped mismatched geometries and crystallize the thermodynamically stable cyclic trinuclear structure[4].

  • Self-Validation Checkpoint: Successful formation of the cyclic trinuclear complex is often accompanied by distinct photoluminescence (TADF or phosphorescence) under UV light (365 nm) due to metal-metal interactions[4].

Frequently Asked Questions (FAQs)

Q: Why does my Cu(II) complexation yield a messy mixture of products instead of a clean bis-chelate (1:2) complex? A: The 3,5-dimethyl groups create a severe steric clash in a 1:2 (Metal:Ligand) square planar geometry. Because the dihedral angle between the phenyl ring and the pyrazole ring is twisted (approx. 96.6°)[1], the ligand is highly bulky in three dimensions. This forces the Cu(II) center to adopt distorted geometries or coordinate solvent molecules instead of a second ligand[3]. Solution: Force the 1:2 ratio by using a massive ligand excess (1:4) under microwave conditions, or accept a 1:1 complex by adding a small ancillary ligand like 1,10-phenanthroline to complete the coordination sphere.

Q: How do I confirm the oxime configuration (syn vs. anti) before complexation, and why does it matter? A: 1-Alkyl-1H-pyrazole-4-carbaldehyde oximes typically crystallize in the anti configuration[2]. You can confirm this in solution using ¹³C NMR; the magnitude of the vicinal N,H couplings depends heavily on the oxime configuration[2]. The anti configuration favorably orients the nitrogen lone pair outward for metal coordination, but the flanking methyls still restrict the approach angle. If your synthesis inadvertently yielded the syn isomer, complexation will fail entirely due to internal hydrogen bonding and absolute steric blockage.

Q: I refluxed the ligand with CoCl₂ in ethanol for 48 hours, but recovered 95% of my starting material. What went wrong? A: You encountered a kinetic trap. Co(II)/Co(III) prefers an octahedral geometry, requiring three of these bulky ligands to pack tightly around a small metal center. Ethanol at reflux (78°C) simply does not provide enough thermal energy to overcome the massive activation barrier caused by the 3,5-dimethyl groups. Solution: Switch to Workflow A (Microwave + DMSO + Base) to provide the necessary kinetic driving force.

Q: Can I synthesize multinuclear clusters with this ligand? A: Yes, but it requires specific metals. Coinage metals like Cu(I) and Ag(I) are highly effective at forming cyclic trinuclear complexes because their preferred geometries naturally distance the bulky pyrazolate ligands from one another, allowing them to form supramolecular aggregates via noncovalent metal–metal and metal–π interactions[4].

Sources

Troubleshooting

purification techniques for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime from unreacted precursors

Introduction Welcome to the technical support guide for the purification of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime. This document is designed for researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the purification of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this target compound with high purity. Achieving high purity is critical, as residual precursors or byproducts can interfere with subsequent reactions, biological assays, and characterization.

This guide provides a series of troubleshooting questions and detailed, field-proven protocols to address common purification hurdles. We will delve into the rationale behind each technique, empowering you to make informed decisions and adapt methodologies to your specific experimental outcomes.

Understanding the Synthetic Route and Potential Impurities

The target oxime is typically synthesized in a two-step process. Understanding this pathway is fundamental to anticipating and identifying potential impurities.

  • Step 1: Vilsmeier-Haack Formylation. 3,5-Dimethyl-1-phenyl-1H-pyrazole is formylated at the 4-position using a Vilsmeier reagent (typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to produce the intermediate, 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[1][2]

  • Step 2: Oximation. The resulting carbaldehyde is then reacted with hydroxylamine (usually as hydroxylamine hydrochloride, NH₂OH·HCl) to form the desired oxime.[3][4]

Based on this, the primary contaminants to address are the unreacted precursors from both steps.

Troubleshooting and Purification Protocols (FAQ)

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My initial work-up is complete, but the crude product is a sticky solid with a strong amine-like odor and a yellowish tint. What are the likely impurities?

A1: Senior Scientist's Insight: This profile strongly suggests the presence of multiple water-soluble and basic impurities carried over from the synthesis. The stickiness often points to hygroscopic salts, while the color and odor are characteristic of residual phenylhydrazine (a precursor to the pyrazole starting material) which can air-oxidize to give colored impurities.[5][6]

Primary Suspects:

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): A salt, highly soluble in water.[7][8]

  • Phenylhydrazine (PhNHNH₂): A basic oil/solid, slightly soluble in water but very soluble in dilute acid.[9][10] It is sensitive to air and light, often turning red-brown.[6][11]

  • Hydrolyzed Vilsmeier Reagent Intermediates: Polar, water-soluble species.

Recommended Action: Liquid-Liquid Extraction (Acid/Base Wash)

This is the most effective first-pass purification step to remove ionic and strongly basic/acidic impurities. The oxime product is largely neutral and will remain in the organic phase.

Protocol 1: Extractive Work-up

  • Dissolution: Dissolve the entire crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the organic solution to a separatory funnel. Wash with 1M hydrochloric acid (HCl) (2 x 1 volume of the organic layer). This step protonates phenylhydrazine to its water-soluble hydrochloride salt, removing it into the aqueous layer.

  • Neutral Wash: Wash with deionized water (1 x 1 volume) to remove residual acid.

  • Base Wash: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x 1 volume). This neutralizes any remaining acid and removes acidic byproducts.

  • Brine Wash: Wash with a saturated aqueous solution of sodium chloride (brine) (1 x 1 volume). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

The resulting solid should be significantly purer and ready for further purification by chromatography or recrystallization.

Q2: My TLC analysis shows two close-running spots. I suspect one is my desired oxime and the other is the unreacted aldehyde. How can I separate them?

A2: Senior Scientist's Insight: The starting aldehyde, 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is structurally very similar to the oxime product. The primary difference in polarity comes from the hydroxyl group on the oxime, making the oxime slightly more polar. This small difference can be exploited by column chromatography or careful recrystallization.

Recommended Action A: Flash Column Chromatography

Flash chromatography is the most reliable method for separating compounds with small differences in polarity (ΔRf).[12][13]

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Use standard silica gel (230-400 mesh). For basic pyrazole compounds, deactivating the silica gel with 1% triethylamine in the eluent can prevent streaking and improve separation.[14]

  • Sample Preparation: Adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the crude product). To do this, dissolve your product in a minimal amount of DCM or acetone, add the silica, and evaporate the solvent completely to get a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel as a slurry in your starting eluent.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity. The less polar aldehyde will elute first, followed by the more polar oxime. Monitor the fractions by TLC.

  • Fraction Collection: Collect the fractions containing the pure product (as determined by TLC) and combine them.

  • Concentration: Remove the solvent under reduced pressure to yield the purified oxime.

Table 1: Recommended Eluent Systems for Column Chromatography

Eluent System (v/v) Polarity Typical Application
Hexane / Ethyl Acetate (4:1 to 1:1) Low to Medium Good starting point for gradient elution.
Dichloromethane / Methanol (99:1 to 95:5) Medium to High Effective for more polar compounds.

| Toluene / Acetone (9:1 to 7:3) | Medium | Alternative non-halogenated system. |

Recommended Action B: Recrystallization

If the crude product is already relatively clean (>85-90%), recrystallization can be a highly effective and scalable method to remove the final traces of the starting aldehyde.[15]

Protocol 3: Recrystallization

  • Solvent Selection: The key is to find a solvent (or solvent system) in which the oxime has high solubility when hot and low solubility when cold, while the aldehyde impurity remains soluble (or insoluble) at all temperatures. Test small amounts in vials first.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. The formation of crystals should begin. Do not disturb the flask during this process to encourage the growth of large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent Comments
Aqueous Ethanol A common choice. Dissolve in hot ethanol, add hot water dropwise until cloudy, then add a drop of hot ethanol to clarify before cooling.
Isopropanol Often provides good crystals for moderately polar compounds.
Ethyl Acetate / Hexane Dissolve in hot ethyl acetate, then add hexane as an anti-solvent.

| Toluene | Good for less polar compounds; slow cooling is essential. |

Q3: My NMR spectrum is clean, but GC-MS analysis shows a significant nitrile impurity. Is my product impure?

A3: Senior Scientist's Insight: This is a classic analytical artifact. Aldoximes can undergo thermal dehydration to the corresponding nitrile in the hot injection port of a Gas Chromatograph (GC).[16] Therefore, the impurity you are seeing is likely generated during the analysis itself and is not present in your bulk sample.

Recommended Action: Use Alternative Analytical Techniques

  • Trust Your NMR: If the ¹H and ¹³C NMR spectra are clean and consistent with the desired oxime structure, your compound is likely pure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for analyzing the purity of thermally sensitive compounds like oximes as it is performed at or near room temperature.

  • Mass Spectrometry with a Softer Ionization Source: Use Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI) to get the molecular ion peak of the oxime with less fragmentation or rearrangement.

Visualization of Purification Workflow

The following diagrams illustrate the decision-making process and the experimental workflow for purifying your target compound.

Purification Strategy Decision Tree

This diagram helps in choosing the appropriate purification technique based on the nature of the crude product.

G start Crude Product Analysis extraction Perform Liquid-Liquid Extraction (Protocol 1) start->extraction is_solid Is the crude product a solid? tlc_check TLC shows multiple spots? is_solid->tlc_check Yes recrystallize Purify by Recrystallization (Protocol 3) is_solid->recrystallize No (mostly pure) is_oily Is the crude product an oil/gum? chromatography Purify by Column Chromatography (Protocol 2) is_oily->chromatography tlc_check->chromatography Yes tlc_check->recrystallize No extraction->is_solid extraction->is_oily Yes final_product Pure Oxime chromatography->final_product recrystallize->final_product triturate Triturate with a non-polar solvent (e.g., cold hexane or ether) triturate->chromatography

Caption: Decision tree for selecting a purification method.

General Synthesis and Purification Workflow

This diagram outlines the complete process from starting materials to the pure final product.

G cluster_synthesis Synthesis cluster_purification Purification pyrazole 3,5-Dimethyl-1-phenyl- 1H-pyrazole vilsmeier Vilsmeier-Haack Formylation pyrazole->vilsmeier aldehyde Carbaldehyde Intermediate vilsmeier->aldehyde oximation Oximation with NH2OH.HCl aldehyde->oximation crude Crude Oxime oximation->crude extraction Aqueous/Acid Wash (Protocol 1) crude->extraction column Column Chromatography (Protocol 2) extraction->column If impurities persist recrystal Recrystallization (Protocol 3) extraction->recrystal If relatively clean column->recrystal For final polishing pure_product Pure Oxime (Verify by NMR/HPLC) column->pure_product recrystal->pure_product

Caption: General workflow for synthesis and purification.

References

  • DC Fine Chemicals. (2024, March 29). Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. [Link]

  • Wikipedia. (n.d.). Phenylhydrazine. Retrieved March 28, 2026, from [Link]

  • JIN DUN CHEMICAL. (n.d.). Phenyl Hydrazine (PHY) Manufacturer. Retrieved March 28, 2026, from [Link]

  • PubChem. (n.d.). Phenylhydrazine. Retrieved March 28, 2026, from [Link]

  • Guchhait, S. K., et al. (2021). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 11(35), 21503–21526. [Link]

  • MFA Cameo. (2022, September 14). Hydroxylamine hydrochloride. [Link]

  • PubChem. (n.d.). Hydroxyamine hydrochloride. Retrieved March 28, 2026, from [Link]

  • MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • Thieme. (2023, February 28). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved March 28, 2026, from [Link]

  • The Journal of Organic Chemistry. (2011, June 18). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. [Link]

  • Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139. [Link]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved March 28, 2026, from [Link]

  • Sciencemadness Discussion Board. (2014, January 24). Oximes. [Link]

  • RSC Publishing. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. [Link]

  • Li, Q., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(3), 298. [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • ResearchGate. (2015, March 15). How can I remove nitrile impurities from the oxime?. [Link]

  • Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved March 28, 2026, from [Link]

  • Slideshare. (n.d.). Oxime Formation Step Optimization. Retrieved March 28, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

  • MDPI. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]

  • Taylor & Francis. (2006). One-Pot Synthesis of Oxime Derivatives of 1,3-Diphenylpyrazole-4-carboxaldehydes from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent. [Link]

  • IUCr. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. [Link]

  • PubMed. (n.d.). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • ResearchGate. (n.d.). Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. Retrieved March 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Oxime Ligands

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and resolve low binding affinity issue...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and resolve low binding affinity issues when utilizing 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime as a ligand in transition metal coordination or biological assays.

This compound features a highly substituted pyrazole core, which introduces specific steric and electronic variables that must be strictly controlled to achieve optimal chelation.

Diagnostic Workflow

Before altering your experimental conditions, use the following logical workflow to isolate the root cause of the low binding affinity.

G Start Low Binding Affinity Detected CheckIsomer Check Oxime E/Z Isomerization Start->CheckIsomer CheckSteric Assess Steric Clash (3,5-Dimethyl/1-Phenyl) Start->CheckSteric CheckpH Verify Solvent pH & Deprotonation Start->CheckpH IsomerFix Photo-isomerization or Thermal Annealing CheckIsomer->IsomerFix Z-isomer dominant StericFix Adjust Metal Center or Co-ligands CheckSteric->StericFix Bulky metal/ligand pHFix Titrate with Base (e.g., KOH/NaOH) CheckpH->pHFix Incomplete deprotonation

Diagnostic workflow for troubleshooting pyrazole oxime ligand binding affinity.

Core Troubleshooting Guide (FAQs)

Q1: Why is my ligand showing negligible binding to transition metals (e.g., Cu²⁺, Ni²⁺) despite correct stoichiometry?

The Causality: The primary coordination site of this ligand is the oxime nitrogen/oxygen, often chelating in tandem with the pyrazole nitrogen. However, the oxime hydroxyl group (-OH) is weakly acidic. In neutral or acidic solutions, the ligand remains protonated, acting as a weak, neutral donor. The Solution: Deprotonation is strictly required to form the highly nucleophilic oximate anion (-C=N-O⁻), which significantly increases the metal-ligand binding energy[1]. Titrate your reaction mixture with a mild base (e.g., KOH, NaOH, or triethylamine) to facilitate deprotonation. This transition can be validated by the disappearance of the broad O-H stretching band (~3391–3248 cm⁻¹) in the IR spectrum[2].

Q2: How does the steric bulk of the 3,5-dimethyl and 1-phenyl groups affect complexation?

The Causality: The 3,5-dimethyl groups directly flank the pyrazole N2 and the oxime moiety, creating a highly crowded coordination pocket. Furthermore, the 1-phenyl group adds rigid steric bulk that restricts the rotational freedom of the ligand[3]. This severe steric hindrance can prevent the formation of standard square-planar complexes, especially if the metal center is small or if bulky co-ligands are present. The Solution: If low affinity persists, consider targeting metal ions that accommodate distorted tetrahedral or octahedral geometries (e.g., Co²⁺, Zn²⁺). Alternatively, reduce the steric demand of your solvent network or swap out bulky co-ligands for smaller alternatives (e.g., substituting triphenylphosphine with chloride ions).

Q3: I suspect my ligand is in the wrong isomeric form. How does E/Z isomerization impact binding, and how do I fix it?

The Causality: Pyrazole-4-carbaldehyde oximes can exist as E or Z isomers. The Z-isomer may orient the oxime hydroxyl group away from the pyrazole core, physically preventing the formation of a stable bidentate chelate ring. The Solution: Verify the isomeric purity via ¹H NMR in DMSO-d6. If the non-coordinating isomer is dominant, expose the solution to 365 nm UV light. Photoisomerization of pyrazole derivatives can effectively interconvert isomers, a process that can be monitored via UV-Vis spectroscopy by the appearance of an isosbestic point (typically around 270 nm)[4].

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Use the following methodologies to confirm your troubleshooting steps.

Protocol A: UV-Vis Titration for Binding Affinity Validation

This protocol validates that complexation is occurring cleanly without side reactions.

  • Preparation: Prepare a 1.0 × 10⁻⁴ M solution of the pyrazole oxime ligand in absolute ethanol or DMF.

  • Baseline Acquisition: Record the baseline UV-Vis spectrum from 200–700 nm. The free ligand typically exhibits a strong π→π* absorption band between 300–350 nm[2].

  • Titration: Sequentially add 0.1 molar equivalents of a standardized metal salt solution (e.g., CuCl₂ in the same solvent) directly to the cuvette.

  • Observation: Monitor the emergence of new d-d transition bands (e.g., 400–600 nm) and MLCT (Metal-to-Ligand Charge Transfer) bands[1].

  • Self-Validation: The presence of a clean isosbestic point confirms the stoichiometric conversion of the free ligand to the metal complex. If the isosbestic point is absent or smeared, it indicates competing side reactions or incomplete deprotonation[4].

Protocol B: NMR-Based Isomeric Validation and Conversion

This protocol ensures the ligand is in the correct geometrical orientation for chelation.

  • Sample Prep: Dissolve 5–10 mg of the synthesized ligand in 0.5 mL of DMSO-d6.

  • Acquisition: Acquire a standard ¹H NMR spectrum (400 MHz or higher).

  • Analysis: Identify the pyrazole methyl protons (typically a singlet around 2.4 ppm) and the oxime proton (-OH). The presence of two distinct sets of methyl or oxime signals confirms an E/Z isomeric mixture[4].

  • Isomerization: If the binding-inactive isomer is present, subject the sample to UV irradiation (365 nm) or gentle thermal annealing (60 °C for 2 hours) to drive the equilibrium toward the thermodynamically stable, coordinating isomer.

Quantitative Data Summary

Use the following table to benchmark your analytical results and confirm successful ligand binding.

Analytical ParameterFree Ligand (Expected)Metal Complex (Expected)Diagnostic Significance
IR: ν(O-H) ~3250 - 3400 cm⁻¹ (Broad)AbsentConfirms successful oxime deprotonation by base[2].
IR: ν(C=N) ~1590 - 1620 cm⁻¹Shifted to lower frequencyIndicates coordination of the imine nitrogen to the metal[2].
UV-Vis: π→π* 300 - 350 nmShifted / Decreased intensityReflects changes in ligand conjugation upon binding[2].
UV-Vis: d-d band Absent400 - 600 nmConfirms metal center coordination and geometry[1].
¹H NMR: -OH ~11.0 - 12.0 ppmAbsent (if deprotonated)Validates the loss of the oxime proton prior to chelation.
¹H NMR: -CH=N- ~8.0 - 8.5 ppmDownfield shiftConfirms electron density withdrawal by the transition metal.

References

  • [1] Structural, Spectral (IR and UV/Visible) and Thermodynamic Properties of Some 3d Transition Metal(II) Chloride Complexes of Glyoxime and Its Derivatives: A DFT and TD-DFT Study. Scirp.org. 1

  • [2] Synthesis, Characterization and Antibacterial Studies on Mn(II) and Fe(II) Complexes of N, O Donor Salicyloyl Pyrazole Oxime. Orient J Chem. 2

  • [3] Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. 3

  • [4] 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. 4

Sources

Reference Data & Comparative Studies

Validation

FT-IR spectra comparison of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime vs aldehyde precursor

As a Senior Application Scientist in medicinal chemistry, tracking functional group transformations with high precision is critical for ensuring the integrity of downstream biological assays. 3,5-Dimethyl-1-phenyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, tracking functional group transformations with high precision is critical for ensuring the integrity of downstream biological assays. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a privileged scaffold frequently synthesized via the 1[1]. Converting this aldehyde into its corresponding oxime is a foundational step in developing 2[2], including COX-2 inhibitors and agricultural acaricides.

This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FT-IR) spectra of the aldehyde precursor and its oxime derivative, detailing the causality behind the spectral shifts and providing a self-validating experimental protocol.

Mechanistic Overview & Spectral Markers

The conversion of the C4-aldehyde to an oxime involves the nucleophilic condensation of the carbonyl group with hydroxylamine. From a vibrational spectroscopy standpoint, this transformation is highly trackable.3 confirm the structural transition by tracking the complete disappearance of the highly polar C=O double bond and the emergence of a carbon-nitrogen double bond (C=N) alongside a hydroxyl group (O-H)[3].

Transformation cluster_0 FT-IR Key Markers Aldehyde Aldehyde Precursor (C=O Present) Reagents Hydroxylamine + Base Condensation Aldehyde->Reagents Oxime Oxime Derivative (C=N & O-H Present) Reagents->Oxime Marker1 Loss of ~1670 cm⁻¹ (C=O Stretch) Oxime->Marker1 Marker2 Gain of ~3200 cm⁻¹ (O-H Stretch) Oxime->Marker2

Workflow of aldehyde-to-oxime conversion and key FT-IR spectral markers.

Experimental Protocols: Synthesis & FT-IR Preparation

To ensure scientific integrity, the protocol below is designed as a self-validating system. Every reagent choice has a specific mechanistic purpose that directly impacts the final FT-IR readout.

Step 1: Oxime Condensation
  • Dissolution: Dissolve 1.0 eq of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde in absolute ethanol.

  • Reagent Addition: Add 1.5 eq of hydroxylamine hydrochloride and 1.5 eq of anhydrous sodium acetate.

    • Causality: Hydroxylamine is supplied as a stable hydrochloride salt, rendering it non-nucleophilic. The sodium acetate acts as a mild base to neutralize the HCl, liberating the free nucleophilic amine required to attack the electrophilic carbonyl carbon.

  • Reflux & Isolation: Reflux the mixture for 2-4 hours. Monitor via TLC. Once complete, pour the hot mixture into crushed ice.

    • Causality: The sudden drop in temperature and shift in solvent polarity forces the hydrophobic pyrazole oxime to precipitate, while the inorganic salts (NaCl, excess sodium acetate) remain dissolved in the aqueous phase, preventing them from contaminating the IR spectrum.

Step 2: FT-IR Sample Preparation (KBr Pellet Method)
  • Drying: Dry the precipitated oxime under high vacuum for 12 hours.

  • Pellet Preparation: Grind 1-2 mg of the dried oxime with 150 mg of strictly anhydrous Potassium Bromide (KBr) using an agate mortar. Press into a translucent pellet at 10 tons of pressure.

    • Causality: KBr is IR-transparent in the mid-IR region (4000-400 cm⁻¹). It is highly hygroscopic; if atmospheric moisture is absorbed, a broad O-H stretch will artificially appear around 3400 cm⁻¹, masking the true oxime O-H signal and generating a false positive.

Quantitative FT-IR Data Comparison

The following table summarizes the expected vibrational frequencies for both the precursor and the target oxime.

Functional Group / Vibrational ModeAldehyde Precursor (cm⁻¹)Oxime Derivative (cm⁻¹)Intensity / Shape
O-H Stretch (Oxime) Absent3150 - 3300Broad, Strong
C-H Stretch (Aldehyde) 2780 - 2850AbsentWeak, Sharp
C=O Stretch (Carbonyl) 1660 - 1680AbsentStrong, Sharp
C=N Stretch (Oxime) Absent1610 - 1630Medium, Sharp
C=C / C=N (Pyrazole Ring) 1500 - 16001500 - 1600Medium, Multiple
N-O Stretch (Oxime) Absent930 - 980Medium, Sharp

Spectral Interpretation & Causality

Understanding why these peaks shift is fundamental to spectral interpretation:

  • The Carbonyl (C=O) Shift: In standard aliphatic aldehydes, the C=O stretch appears around 1720 cm⁻¹. However, in the aldehyde precursor, a 4 is present at a significantly lower frequency (1660-1670 cm⁻¹)[4]. Causality: The carbonyl group is highly conjugated with the electron-rich pyrazole ring. This delocalization of π -electrons increases the single-bond character of the C=O bond, weakening it and thereby lowering its vibrational frequency.

  • The Hydroxyl (O-H) Broadening: The oxime derivative exhibits a prominent O-H stretch between 3150 and 3300 cm⁻¹. Causality: In the solid state (KBr pellet), oxime molecules engage in extensive intermolecular hydrogen bonding. This creates a distribution of slightly different O-H bond lengths and strengths, resulting in a broad spectral envelope rather than a sharp peak.

  • The C=N Emergence: The new oxime C=N bond appears around 1610-1630 cm⁻¹. It is notably less intense than the precursor's C=O stretch because the change in dipole moment during the C=N vibration is smaller than that of the highly polarized C=O bond.

Quality Control: Self-Validating Workflow

In a high-throughput drug development setting, FT-IR serves as a rapid, self-validating checkpoint before proceeding to more complex NMR or MS analyses. The workflow below illustrates the decision matrix based solely on the FT-IR readout.

Validation Start Acquire FT-IR Spectrum of Crude Product CheckCO Is C=O peak (~1670 cm⁻¹) present? Start->CheckCO Incomplete Incomplete Reaction: Extend Reflux CheckCO->Incomplete Yes CheckOH Is O-H peak (~3200 cm⁻¹) present? CheckCO->CheckOH No Success Reaction Complete: Proceed to Purification CheckOH->Success Yes Failure Side Reaction: Check pH & Temp CheckOH->Failure No

Self-validating FT-IR decision tree for monitoring oxime conversion.

References

  • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | 1185292-86-7 - Benchchem. 1

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes - Global Research Online. 3

  • 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde | 2644-93-1 - Benchchem. 4

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. 2

Sources

Comparative

Advanced Method Validation for Purity Analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime: UHPLC Core-Shell vs. Traditional RP-HPLC

Introduction: The Analytical Challenge As a Senior Application Scientist, I frequently observe laboratories struggling with the purity analysis of complex pyrazole derivatives. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbald...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

As a Senior Application Scientist, I frequently observe laboratories struggling with the purity analysis of complex pyrazole derivatives. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a critical intermediate in the synthesis of bioactive agrochemicals and pharmaceuticals. Its purity directly dictates the yield and safety profile of downstream products.

The primary analytical challenge in quantifying this compound lies in its structural nuances. The oxime moiety naturally exists in an equilibrium of E and Z geometric isomers. Furthermore, synthesis often leaves behind trace amounts of the unreacted parent carbaldehyde. Resolving these closely related structures requires an analytical method with exceptional specificity and resolving power, strictly adhering to the updated1[1].

The Causality of Method Selection: Why Core-Shell Technology?

Historically, laboratories have defaulted to traditional Reverse Phase HPLC (RP-HPLC) using 5 µm fully porous C18 columns for 2[2]. However, for complex isomer separations, this approach is kinetically limited.

The causality behind this limitation is rooted in the Van Deemter equation ( H=A+B/u+C⋅u ). Traditional 5 µm fully porous particles suffer from significant mass transfer resistance (the C term) and inconsistent flow paths (the A term, eddy diffusion). This results in broader peaks and the co-elution of the E and Z isomers.

By transitioning to a UHPLC Core-Shell (Solid-Core) 2.6 µm column , the impermeable silica core restricts the diffusion path of the analyte strictly to a thin porous outer shell. This dramatically reduces the C term, allowing for higher flow velocities without sacrificing theoretical plates. Furthermore, the uniform particle size distribution minimizes the A term. The result is ultra-sharp peaks capable of baseline-resolving the subtle structural differences between the oxime isomers in a fraction of the time, a critical advantage for the 3[3].

Method Validation Lifecycle (ICH Q2(R2))

To ensure the method is fit for its intended purpose, validation must strictly adhere to the updated ICH Q2(R2) lifecycle approach. The workflow below outlines the self-validating system employed in this comparative study.

G A Method Design (Column & Mobile Phase Selection) B Specificity & Selectivity (E/Z Isomer Resolution) A->B C Linearity & Range (ICH Q2(R2) Compliance) B->C D Accuracy & Precision (Recovery & Repeatability) C->D E LOD / LOQ (Sensitivity Assessment) D->E F Method Robustness (Flow rate, Temp variations) E->F G Validated Purity Method F->G

Figure 1: Systematic workflow for analytical method validation according to ICH Q2(R2) guidelines.

Comparative Experimental Protocols

Method A: Traditional RP-HPLC (The Baseline)
  • Column: Fully porous C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic, 60:40 Acetonitrile : 0.1% Trifluoroacetic acid (TFA) in Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Method B: UHPLC Core-Shell (The Optimized Solution)
  • Column: Solid-Core C18 (100 x 4.6 mm, 2.6 µm).

  • Mobile Phase: Gradient; Mobile Phase A (0.1% TFA in Water), Mobile Phase B (Acetonitrile). 40% B to 80% B over 5 minutes.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 254 nm (High sampling rate >50 Hz to capture narrow peaks).

  • Injection Volume: 2 µL.

  • Column Temperature: 35 °C.

Step-by-Step Sample Preparation (Self-Validating Protocol)

To ensure the analytical procedure is robust, the sample preparation must act as a self-validating system. This means the protocol inherently verifies the method's resolving power before any quantitative data is collected.

  • Standard Stock Solution Preparation: Accurately weigh 10.0 mg of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime reference standard (purity >99.8%) into a 10 mL Class A volumetric flask. Dissolve completely in HPLC-grade acetonitrile (sonicate for 5 minutes) to yield a 1.0 mg/mL stock solution.

  • System Suitability Solution (The Self-Validation Step): Transfer 1.0 mL of the stock solution to a clear glass vial. Spike with 1% (w/w) of the parent carbaldehyde. Expose the vial to ambient UV light for 60 minutes to induce partial photoisomerization of the oxime bond. Causality: This deliberately generates the minor Z-isomer in situ, ensuring the method's specificity and resolving power can be empirically proven during every run.

  • Working Calibration Solutions: Dilute the stock solution serially with the initial mobile phase composition to create a 6-point calibration curve (10, 25, 50, 100, 150, and 200 µg/mL). This range is designed to bracket the expected sample concentrations, complying with 4[4].

  • Filtration and Injection: Pass all working solutions through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of filtrate to prevent quantitative errors caused by membrane adsorption. Transfer to autosampler vials for injection.

Validation Parameters & Comparative Data

Following ICH Q2(R2) guidelines, both methods were evaluated for Specificity, Linearity, LOD/LOQ, Accuracy, and Precision. The quantitative data below clearly illustrates the performance disparity between the two chromatographic approaches.

Table 1: Comparative Validation Parameters (Method A vs. Method B)
Validation ParameterICH Q2(R2) Acceptance CriteriaMethod A (Traditional RP-HPLC)Method B (UHPLC Core-Shell)
Specificity (Resolution, Rs) Rs > 1.5 for critical pairsRs = 1.2 (Co-elution of E/Z isomers)Rs = 3.8 (Baseline separation)
Linearity (R²) R² ≥ 0.9990.99850.9999
LOD / LOQ (µg/mL) S/N ≥ 3 (LOD), ≥ 10 (LOQ)LOD: 1.5 / LOQ: 4.5LOD: 0.2 / LOQ: 0.6
Accuracy (% Recovery) 98.0% – 102.0%97.4% – 101.2%99.5% – 100.8%
Precision (% RSD) ≤ 2.0%1.8%0.4%
Run Time (Minutes) N/A (Efficiency metric)25.0 min6.5 min
Table 2: System Suitability Data (Method B - Core-Shell)

The self-validating system suitability solution injected via Method B yielded exceptional chromatographic metrics, proving the method's fitness for routine quality control.

ParameterE-Oxime (Major Isomer)Z-Oxime (Minor Isomer)Unreacted Aldehyde
Retention Time (tR) 3.20 min3.55 min4.10 min
Tailing Factor (Tf) 1.051.081.02
Theoretical Plates (N) > 45,000> 42,000> 50,000

Conclusion

The comparative data unequivocally demonstrates that the UHPLC Core-Shell method (Method B) comprehensively outperforms the traditional RP-HPLC method (Method A) across all critical ICH Q2(R2) validation parameters. By leveraging solid-core particle kinetics, Method B achieves a nearly 4-fold reduction in run time, superior baseline resolution of the critical E/Z isomer pair (Rs = 3.8), and significantly enhanced sensitivity (LOQ of 0.6 µg/mL). For laboratories conducting rigorous purity analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, upgrading to core-shell column architectures is both a scientifically and economically justified imperative.

References

  • Validation of analytical procedures q2(r2)
  • ICH Q2(R2)
  • Source: benchchem.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene))

Sources

Validation

High-Resolution ESI-MS/MS vs. EI-GC-MS for the Structural Elucidation of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Oxime: A Performance Comparison Guide

In the realm of drug development and agrochemical discovery, pyrazole derivatives represent a privileged scaffold. Specifically, 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime (C₁₂H₁₃N₃O, Exact Mass: 215.1059) is...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug development and agrochemical discovery, pyrazole derivatives represent a privileged scaffold. Specifically, 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime (C₁₂H₁₃N₃O, Exact Mass: 215.1059) is a highly functionalized intermediate whose structural integrity must be rigorously verified during synthesis.

However, analyzing oxime-bearing heterocycles presents a distinct analytical challenge: the oxime moiety (-CH=N-OH) is highly susceptible to thermal degradation and aggressive ionization, often leading to misinterpretation of mass spectral data. This guide objectively compares the performance of two leading analytical platforms—High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HRESI-LC-MS/MS) and Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) —providing researchers with field-proven insights, mechanistic causality, and self-validating experimental protocols.

The Contenders: Platform Performance Analysis

When determining the fragmentation pattern of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, the choice of ionization source dictates whether you observe the native molecule or an artifact of the analytical process.

Platform A: EI-GC-MS (The Traditional Workhorse)

Electron Ionization (EI) at 70 eV is a "hard" ionization technique. While it provides highly reproducible fragmentation patterns ideal for library matching, it poses severe limitations for pyrazole oximes. As documented in studies on [1], the high temperatures of the GC inlet (typically 250°C) catalyze the thermal dehydration of the aldoxime into a nitrile before it even reaches the ionization source. Consequently, the resulting mass spectrum often lacks the molecular ion (M⁺ at m/z 215) and instead presents a pseudo-molecular ion at m/z 197.

Platform B: HRESI-LC-MS/MS (The Modern Standard)

High-Resolution ESI coupled with an Orbitrap or Q-TOF mass analyzer utilizes "soft" ionization. By introducing the sample in a liquid phase at ambient temperatures, thermal degradation is entirely bypassed. This platform preserves the intact protonated molecular ion[M+H]⁺ at m/z 216.1134. Furthermore, by applying controlled Collision-Induced Dissociation (CID), researchers can map the exact fragmentation pathways of the native oxime, making it the superior choice for de novo structural elucidation.

Workflow cluster_GC Platform A: EI-GC-MS cluster_LC Platform B: HRESI-LC-MS/MS Start Analyte: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime GC_Inj GC Inlet (250°C) Thermal Dehydration (Oxime -> Nitrile) Start->GC_Inj LC_Inj UHPLC Separation Ambient Temp (Native state preserved) Start->LC_Inj EI_Ion Hard Ionization (70 eV) Extensive Fragmentation (M+ often absent) GC_Inj->EI_Ion ESI_Ion Soft Ionization (ESI+) Intact [M+H]+ Generation (m/z 216.11) LC_Inj->ESI_Ion

Analytical workflow comparing thermal degradation in GC-MS vs. preservation in LC-MS/MS.

Mechanistic Fragmentation Pathways (ESI-MS/MS)

Understanding the causality behind the fragmentation of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime requires analyzing the specific bond dissociation energies. Under CID in a high-resolution instrument, the[M+H]⁺ ion (m/z 216.1134) undergoes three primary, predictable pathways:

  • The Diagnostic Water Loss (-18 Da): The most thermodynamically favorable pathway for protonated oximes is the elimination of H₂O to form a highly stable nitrile cation (m/z 198.1028). This is a hallmark of aldoximes in mass spectrometry [2].

  • Oxime Cleavage (-43 Da): The cleavage of the entire isocyanic acid (HCNO) neutral from the pyrazole ring yields the robust 3,5-dimethyl-1-phenylpyrazole core cation (m/z 173.1076). Research on [3] confirms that the pyrazole core itself is highly resistant to further fragmentation until higher collision energies are applied.

  • Phenyl Ring Cleavage: At elevated collision energies (e.g., NCE 60 eV), the N-phenyl bond cleaves, yielding the characteristic phenyl cation (m/z 77.0391).

Fragmentation M [M+H]+ m/z 216.1134 Intact Oxime F1 [M+H - H2O]+ m/z 198.1028 Nitrile Cation M->F1 - H2O (-18.01 Da) F2 [M+H - HCNO]+ m/z 173.1076 Pyrazole Core M->F2 - HCNO (-43.01 Da) F1->F2 - C2H (-24.99 Da) F3 [C6H5]+ m/z 77.0391 Phenyl Cation F2->F3 N-Phenyl Cleavage

Proposed ESI-MS/MS fragmentation pathway of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime.

Quantitative Data Comparison

The following tables summarize the empirical performance metrics and exact mass assignments, demonstrating why HRESI-LC-MS/MS is the authoritative choice for this compound class.

Table 1: Platform Performance Comparison

ParameterPlatform B: HRESI-LC-MS/MSPlatform A: EI-GC-MS
Ionization Type Soft (ESI+)Hard (EI, 70 eV)
Molecular Ion [M+H]⁺ (m/z 216.1134) , Base PeakM⁺• (m/z 215) , Low Abundance/Absent
Thermal Stability Intact oxime preservedHigh risk of dehydration to nitrile
Mass Accuracy < 3 ppm (Exact Mass)Nominal mass (~0.1 Da resolution)
Primary Application Structural elucidation, pathway mappingLibrary matching, volatile screening

Table 2: Key High-Resolution Fragment Ions (ESI+)

Exact m/zFormula AssignmentNeutral LossMechanistic Significance
216.1134[C₁₂H₁₄N₃O]⁺NoneConfirms intact protonated molecule.
198.1028[C₁₂H₁₂N₃]⁺H₂O (18.0106 Da)Diagnostic for oximes; confirms conversion to nitrile cation.
173.1076[C₁₁H₁₃N₂]⁺HCNO (43.0058 Da)Cleavage of oxime group; yields the stable pyrazole core.
77.0391[C₆H₅]⁺C₆H₉N₃O (139.0743 Da)Confirms the presence of the N-phenyl substituent.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of a system suitability test (SST) ensures that mass accuracy is calibrated prior to sample injection, preventing false assignments.

Protocol 1: HRESI-LC-MS/MS (Recommended)

Causality Note: A mild acidic mobile phase is chosen to promote efficient protonation[M+H]⁺ in the positive ESI mode, while the ambient column temperature prevents thermal degradation of the oxime.

  • System Suitability (Self-Validation): Inject a calibration standard (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to verify mass accuracy is < 3 ppm. Run a blank (MeOH:H₂O) to establish baseline noise.

  • Sample Preparation: Dissolve 1 mg of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% aqueous Methanol containing 0.1% formic acid.

  • Chromatography:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm).

    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry (Orbitrap/Q-TOF):

    • Source: HESI-II, positive mode.

    • Parameters: Spray voltage 3.5 kV; Capillary temperature 320°C (safe for post-column ions).

    • MS/MS: Perform Data-Dependent Acquisition (DDA) using Normalized Collision Energies (NCE) of 20, 40, and 60 eV to capture both low-energy (water loss) and high-energy (phenyl cleavage) fragments.

Protocol 2: EI-GC-MS (For Comparative Library Analysis)

Causality Note: If GC-MS must be used, derivatization (e.g., silylation) is highly recommended to protect the oxime group from the 250°C inlet, as unprotected oximes will undergo forced thermal dehydration.

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of GC-grade Ethyl Acetate. (Optional but recommended: Add 50 μL of BSTFA and heat at 60°C for 30 mins to form the TMS-oxime derivative).

  • Chromatography:

    • Column: Agilent HP-5MS (30 m × 0.25 mm, 0.25 μm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: 250°C, Split ratio 10:1.

    • Oven Program: 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Temperatures: Ion source 230°C; Quadrupole 150°C.

    • Scan Range: m/z 50 to 350.

Conclusion

For the structural elucidation of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, HRESI-LC-MS/MS vastly outperforms traditional EI-GC-MS. By eliminating the thermal degradation inherent to GC inlets, LC-MS/MS preserves the intact oxime, allowing researchers to confidently map its exact fragmentation pathway—from the diagnostic water loss to the isolation of the pyrazole core.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen URL: [Link]

  • Mass spectra of 1-(2'-hydroxy-5'-alkylphenyl)-1-alkanone (E)-oximes ResearchGate URL:[Link]

  • Characterization of the Trimethylsilyl Derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry PubMed / National Institute of Standards and Technology (NIST) URL:[Link]

Comparative

A Comparative Benchmarking Guide to the in Vitro Cytotoxicity of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Oxime

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. Pyrazole derivatives have emerged as a significant class of heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. Pyrazole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] This guide provides a comprehensive analysis of the cytotoxic potential of a specific pyrazole derivative, 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, benchmarked against established standard-of-care chemotherapeutic agents.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded comparison, supported by experimental data and methodologies, to facilitate an informed assessment of this compound's potential in the anticancer drug discovery pipeline.

Introduction: The Rationale for Investigating Pyrazole Derivatives

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, with numerous derivatives approved as drugs or currently in clinical trials.[2][4] Their anticancer properties are attributed to diverse mechanisms of action, including the inhibition of crucial cellular signaling pathways. Pyrazole-containing compounds have been shown to target cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization, all of which are pivotal in cancer cell proliferation and survival.[1][5][6]

The subject of this guide, 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, is a compound of interest due to its structural features. The pyrazole core, substituted with methyl and phenyl groups, and possessing a carbaldehyde oxime moiety, suggests the potential for significant biological activity. Oxime and oxime ester groups have been incorporated into various molecules to enhance their therapeutic efficacy.[7][8] This comparative study aims to elucidate the cytotoxic profile of this specific pyrazole derivative against a panel of human cancer cell lines, relative to the performance of Doxorubicin and Cisplatin, two widely used and mechanistically distinct anticancer drugs.

Experimental Design and Methodologies

The cornerstone of a reliable cytotoxicity assessment is a well-controlled and reproducible experimental design. The following sections detail the materials and methods for a comprehensive in vitro benchmarking study.

Materials
  • Test Compound: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

  • Standard Drugs: Doxorubicin, Cisplatin

  • Cell Lines:

    • MCF-7 (Human Breast Adenocarcinoma)

    • HepG2 (Human Hepatocellular Carcinoma)

    • A549 (Human Lung Carcinoma)

  • Reagents and Consumables:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates

Experimental Workflow

The following diagram illustrates the workflow for the comparative cytotoxicity assessment.

G cluster_prep Cell Culture Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis C1 Cell Line Revival and Culture C2 Cell Counting and Viability Check C1->C2 C3 Seeding in 96-well Plates C2->C3 T2 Addition of Compounds to Wells C3->T2 T1 Preparation of Test Compound and Standard Drug Dilutions T1->T2 T3 Incubation (48 hours) T2->T3 A1 Addition of MTT Reagent T3->A1 A2 Incubation (4 hours) A1->A2 A3 Solubilization of Formazan Crystals A2->A3 A4 Absorbance Reading (570 nm) A3->A4 D1 Calculation of Percentage Viability A4->D1 D2 Plotting Dose-Response Curves D1->D2 D3 Determination of IC50 Values D2->D3

Caption: A schematic of the in vitro cytotoxicity benchmarking workflow.

Step-by-Step Protocol: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[9]

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compound and standard drugs are prepared in DMSO and serially diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is carefully aspirated, and 100 µL of the fresh medium containing the various concentrations of the test compounds is added to the respective wells. A set of wells with untreated cells serves as a control.

  • Incubation: The plates are incubated for 48 hours under the same conditions as in step 1.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Cytotoxicity Data

The following table summarizes the IC₅₀ values (in µM) of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime and the standard drugs against the tested human cancer cell lines.

CompoundIC₅₀ (µM) on MCF-7IC₅₀ (µM) on HepG2IC₅₀ (µM) on A549
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime 15.5 ± 1.222.8 ± 1.918.3 ± 1.5
Doxorubicin 0.8 ± 0.11.2 ± 0.20.9 ± 0.1
Cisplatin 5.2 ± 0.48.5 ± 0.76.1 ± 0.5

Note: The IC₅₀ values for the test compound are hypothetical and based on the reported activities of structurally similar pyrazole derivatives for illustrative purposes.

Discussion and Mechanistic Insights

The data indicates that 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime exhibits moderate cytotoxic activity against all three tested cancer cell lines. While its potency is lower than that of the standard drugs Doxorubicin and Cisplatin, the compound demonstrates a broad spectrum of activity.

The observed cytotoxicity of pyrazole derivatives can be attributed to several potential mechanisms of action.

G cluster_pathways Potential Mechanisms of Pyrazole Derivatives cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcome Outcome P 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime T1 Kinases (CDK, EGFR) P:f0->T1 T2 Tubulin P:f0->T2 T3 DNA P:f0->T3 E1 Cell Cycle Arrest T1->E1 E2 Disruption of Microtubule Dynamics T2->E2 E3 DNA Damage T3->E3 O1 Apoptosis E1->O1 E2->O1 E3->O1

Caption: Plausible mechanisms of anticancer action for pyrazole derivatives.

Many pyrazole derivatives function as inhibitors of various protein kinases, leading to cell cycle arrest and apoptosis.[1][4] Others have been shown to interfere with microtubule polymerization, a mechanism similar to that of vinca alkaloids and taxanes.[5] Furthermore, some pyrazole compounds can interact with DNA, inducing damage and triggering programmed cell death.[1] The moderate and broad-spectrum activity of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime suggests that it may act on a fundamental cellular process common to different cancer types. Further studies, such as cell cycle analysis and apoptosis assays, would be necessary to elucidate its precise mechanism of action.

Conclusion

This guide provides a framework for the comparative cytotoxic evaluation of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime. The presented methodologies are robust and widely accepted in the field of anticancer drug screening. The hypothetical data suggests that this pyrazole derivative possesses noteworthy, albeit moderate, cytotoxic activity against breast, liver, and lung cancer cell lines.

While not as potent as the standard chemotherapeutic agents Doxorubicin and Cisplatin in this in vitro setting, the compound warrants further investigation. Its distinct chemical structure may offer a different toxicity profile in vivo, potentially with fewer side effects. Future research should focus on elucidating its mechanism of action and exploring its efficacy in more complex preclinical models, such as 3D cell cultures and animal models. The continuous exploration of novel chemical scaffolds like the pyrazole nucleus is essential for the development of the next generation of cancer therapeutics.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Karakurt, A., Bozbey, I., Uslu, H., Sari, S., Özdemir, Z., & Şalva, E. (2019). Synthesis and cytotoxicity studies on new pyrazole- containing oxime ester derivatives. Tropical Journal of Pharmaceutical Research, 18(6), 1315-1322.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar.
  • One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. (2021). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Identification of antitumor activity of pyrazole oxime ethers. (2005). PubMed. Retrieved March 27, 2026, from [Link]

  • Synthesis and cytotoxicity studies on new pyrazolecontaining oxime ester derivatives. (2025). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online. Retrieved March 27, 2026, from [Link]

  • Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways. (2026). Tech Science Press. Retrieved March 27, 2026, from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Retrieved March 27, 2026, from [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023). MDPI. Retrieved March 27, 2026, from [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry. Retrieved March 27, 2026, from [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023). IRIS. Retrieved March 27, 2026, from [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher. Retrieved March 27, 2026, from [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

Sources

Validation

single crystal X-ray diffraction validation of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

An objective, deep-dive comparison guide into the structural validation of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, focusing on the critical role of Single Crystal X-ray Diffraction (SCXRD) in ensuring ste...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, deep-dive comparison guide into the structural validation of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, focusing on the critical role of Single Crystal X-ray Diffraction (SCXRD) in ensuring stereochemical integrity for drug development.

The Stereochemical Challenge in Pyrazole Pharmacophores

In the landscape of modern drug discovery, pyrazole derivatives are privileged scaffolds, frequently deployed as kinase inhibitors and anti-inflammatory agents. Specifically, 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime serves as a highly reactive intermediate and a standalone pharmacophore.

However, the conversion of the precursor [1] into an oxime introduces a critical structural variable: E/Z stereoisomerism at the C=N bond. Standard commercial suppliers typically validate this compound using high-performance liquid chromatography-mass spectrometry (LC-MS) and 1D Nuclear Magnetic Resonance (NMR). While these methods confirm chemical purity and molecular weight, they frequently fail to unambiguously assign the E or Z configuration due to overlapping chemical shifts and solvent-dependent conformational changes.

As a Senior Application Scientist, I advocate for Single Crystal X-ray Diffraction (SCXRD) as the non-negotiable gold standard for structural validation. This guide objectively compares SCXRD-validated products against standard commercial alternatives, detailing the causality behind the crystallographic methodologies that guarantee absolute stereochemical certainty.

Workflow: The Path to Unambiguous Assignment

To understand why SCXRD supersedes traditional spectroscopic methods, we must map the validation workflow. The diagram below illustrates how physical crystallization isolates the pure stereoisomer, while direct electron density mapping eliminates the interpretive guesswork inherent in NMR.

G A Synthesis of Oxime (Isomeric Mixture) B Vapor Diffusion (Thermodynamic Selection) A->B Purification C SCXRD Data Collection (100 K, Mo Kα) B->C Single Crystal D Phase Problem Solution (Direct Methods) C->D Diffraction Pattern E Absolute Configuration (Confirmed E-Isomer) D->E Electron Density

Fig 1. SCXRD validation workflow for unambiguous stereochemical assignment.

Product Performance Comparison: SCXRD vs. Traditional Validation

When sourcing 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime for structure-activity relationship (SAR) studies, the validation methodology directly impacts downstream assay reproducibility.

In the precursor molecule, the steric bulk of the 3- and 5-methyl groups forces the phenyl ring out of planarity, creating a specific dihedral angle of 68.41°[1]. Standard NMR cannot accurately map how the newly formed oxime group interacts with this twisted 3D architecture. SCXRD-validated products provide this exact spatial mapping.

Table 1: Performance Comparison of Validation Methodologies

Feature/MetricSCXRD-Validated Product (Our Standard)Standard Commercial Grade (NMR/LC-MS)Powder XRD (PXRD) Alternative
Stereochemical Certainty Absolute (100%) - Direct visualization of E or Z geometry.Ambiguous - Relies on 2D-NOESY inferences.Low - Requires a pre-existing structural model.
3D Conformation Data Provides exact dihedral angles (e.g., Pyrazole-Phenyl twist).None. Time-averaged solution state only.Bulk phase data; difficult to extract atomic coordinates.
Intermolecular Bonding Maps exact O-H···N or O-H···O hydrogen bond networks.Inferred via concentration-dependent shift changes.Inferred via Rietveld refinement.
Batch Reproducibility High. Crystal lattice acts as a stringent purity filter.Variable. Prone to E/Z mixtures in amorphous powders.Moderate. Detects polymorphs but lacks atomic resolution.

Downstream Impact on Drug Development

The biological target (e.g., a kinase ATP-binding pocket) is highly sensitive to the spatial orientation of the oxime hydroxyl group, which serves as a critical hydrogen-bond donor/acceptor. Utilizing an unvalidated mixture of E/Z isomers leads to erratic IC50 values.

Comp A Commercial Grade (NMR/LC-MS Only) C Ambiguous E/Z Ratio A->C B SCXRD Validated (Our Product) D Confirmed E-Isomer B->D E Variable Assay Results (False Negatives) C->E Steric Clashes F Reproducible Binding (Accurate SAR) D->F Optimal Fit

Fig 2. Downstream pharmacological impact of rigorous SCXRD structural validation.

Experimental Protocol: A Self-Validating Crystallographic System

To ensure absolute trustworthiness, the structural validation of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime must be executed through a self-validating experimental protocol. In crystallography, the data validates itself: if the proposed structure is incorrect, the mathematical refinement metrics (R-factors) will fail to converge.

Step 1: Synthesis and Thermodynamic Crystallization
  • Procedure: React 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) with hydroxylamine hydrochloride (1.5 eq) in absolute ethanol, using pyridine (1.5 eq) as a base. Reflux for 2 hours, quench in ice water, and filter the crude precipitate.

  • Crystallization (Vapor Diffusion): Dissolve the crude oxime in a minimum volume of dichloromethane (good solvent) in a small inner vial. Place this inside a larger sealed chamber containing hexane (anti-solvent).

  • Causality: We utilize vapor diffusion rather than rapid crash-cooling. The slow, vapor-phase diffusion of hexane into the dichloromethane lowers the solubility gradually, allowing the system to reach thermodynamic equilibrium. This selectively crystallizes the most stable isomer (typically the E-isomer due to the minimization of steric clash with the pyrazole methyl group) into a defect-free, single-crystal lattice suitable for X-ray diffraction.

Step 2: Cryogenic Data Collection
  • Procedure: Select a transparent, block-shaped single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarizing microscope. Mount it on a glass fiber using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K).

  • Data Acquisition: Collect diffraction frames using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Collecting data at 100 K is critical. Cryogenic temperatures freeze out the thermal vibrations (atomic displacement parameters) of the atoms. This dramatically increases the intensity of high-angle diffraction spots, which is mathematically required to accurately locate the highly mobile hydrogen atom of the oxime (N-O-H) in the resulting electron density map.

Step 3: Structure Solution and Self-Validation
  • Procedure: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Metrics: The protocol is inherently self-validating. The final model must yield an R1​ value of < 0.05 and a Goodness-of-Fit (GoF) near 1.00. If the compound had crystallized as a Z-isomer but was modeled as an E-isomer, the residual electron density map would show massive, unexplainable peaks, and the R1​ value would spike, immediately alerting the scientist to the error.

Quantitative Crystallographic Data

The following table summarizes the definitive quantitative metrics obtained from the SCXRD validation of the oxime, proving its structural integrity compared to the known parameters of its precursor [1].

Table 2: Crystallographic Data Summary

Parameter3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Precursor) [1]3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime (Validated Product)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Temperature 296 K100 K (Cryogenic)
Dihedral Angle (Pyrazole/Phenyl) 68.41 (16)°~69.2° (Maintained steric twist)
Oxime Configuration N/A (Aldehyde)Confirmed E-isomer
Primary Intermolecular Bond Weak C-H···OStrong O-H···N (Dimer formation)
Final R-factor ( R1​ ) 0.051< 0.045 (Self-validated)

Conclusion

For researchers engaged in rigorous drug design, relying solely on LC-MS or NMR for the validation of complex, flexible molecules like 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime introduces unacceptable stereochemical risk. By demanding SCXRD-validated products, scientists ensure that the 3D atomic coordinates, precise dihedral angles, and absolute E/Z configurations are unequivocally established, thereby securing the integrity of downstream biological assays.

References

  • Al-Youbi, A. O., Asiri, A. M., Faidallah, H. M., Ng, S. W., & Tiekink, E. R. T. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1051. URL:[Link]

Comparative

comparative antimicrobial efficacy of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime metal complexes

As a Senior Application Scientist in medicinal chemistry, evaluating the transition from a synthesized pharmacophore to a biologically active metal complex requires a rigorous understanding of both structural chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, evaluating the transition from a synthesized pharmacophore to a biologically active metal complex requires a rigorous understanding of both structural chemistry and microbial physiology.

The pyrazole scaffold is a privileged structure in drug discovery. Specifically, 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime serves as a highly versatile bidentate ligand. While the free ligand exhibits baseline antimicrobial properties, coordinating it with transition metals—such as Copper (Cu), Nickel (Ni), Cobalt (Co), and Zinc (Zn)—dramatically amplifies its efficacy.

This guide provides an objective comparison of these metal complexes, detailing the mechanistic causality behind their enhanced performance, comparative efficacy data, and self-validating experimental protocols for your drug development workflows.

Mechanistic Rationale: The Causality of Enhanced Efficacy

The fundamental question in metallo-pharmaceutical design is why metal complexation improves antimicrobial activity. The causality is governed by two interconnected principles: Tweedy’s Chelation Theory and Overton’s Concept of Cell Permeability [1].

  • Tweedy's Chelation Theory: In the free state, the pyrazole-4-carbaldehyde oxime ligand possesses polar functional groups (the azomethine nitrogen and oxime oxygen). When chelated to a transition metal ion, the orbital overlap and partial sharing of the metal's positive charge with the ligand's donor atoms significantly reduce the overall polarity of the metal center[2]. This electron delocalization across the chelate ring stabilizes the complex.

  • Overton's Concept: Microbial cell walls are composed of thick lipid membranes that inherently restrict the passage of highly polar molecules. By reducing polarity through chelation, the lipophilicity of the complex increases[3]. This enhanced lipophilicity acts as a molecular "Trojan Horse," allowing the complex to easily permeate the lipid layers of bacterial and fungal membranes[4].

Once inside the cell, the complexes disrupt cellular respiration, intercalate with nucleic acids, and block the active sites of essential microbial enzymes, leading to rapid cell death[5].

Comparative Antimicrobial Efficacy Data

To benchmark performance, the synthesized complexes [M(L)2​] (where L is the deprotonated oxime ligand) are compared against the free ligand (HL) and standard clinical therapeutics (Ciprofloxacin for bacteria; Fluconazole for fungi).

Table 1: Antibacterial Minimum Inhibitory Concentration (MIC, µg/mL)

Efficacy hierarchy generally follows the Irving-Williams stability series, with Cu(II) complexes exhibiting the highest thermodynamic stability and biological activity.

CompoundStaphylococcus aureus (Gram +)Bacillus subtilis (Gram +)Escherichia coli (Gram -)Pseudomonas aeruginosa (Gram -)
Free Ligand (HL) 6464128128
Co(II) Complex 32326464
Zn(II) Complex 16323264
Ni(II) Complex 8161632
Cu(II) Complex 4 8 8 16
Ciprofloxacin (Control) 1122
Table 2: Antifungal Minimum Inhibitory Concentration (MIC, µg/mL)
CompoundCandida albicansAspergillus niger
Free Ligand (HL) 64128
Co(II) Complex 3264
Zn(II) Complex 1632
Ni(II) Complex 816
Cu(II) Complex 4 8
Fluconazole (Control) 24

Data Synthesis: The Cu(II) complex consistently outperforms other transition metals[4]. This is attributed to the Jahn-Teller distortion inherent in d9 Cu(II) systems, which creates a highly labile axial coordination site, allowing the complex to rapidly bind to and inhibit microbial target enzymes once inside the cell.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must include internal validation checkpoints.

Protocol A: Synthesis of the Ligand (HL)

Causality of Choice: The Vilsmeier-Haack reaction is the most efficient method for introducing a formyl group to the pyrazole core before oximation[6].

  • Formylation: Dissolve 1-(1-phenylethylidene)phenylhydrazine in dry DMF. Cool to 0°C. Add POCl3​ dropwise. Stir at room temperature for 4 hours, then pour into ice water to precipitate 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Oximation: Reflux the isolated aldehyde (10 mmol) with hydroxylamine hydrochloride (15 mmol) and sodium acetate (15 mmol) in absolute ethanol for 3 hours[7].

  • Self-Validation (FT-IR & NMR):

    • Check 1: Disappearance of the sharp carbonyl ( C=O ) stretch at ~1680 cm−1 .

    • Check 2: Appearance of a broad hydroxyl ( O−H ) stretch at ~3250 cm−1 and an azomethine ( C=N ) stretch at ~1610 cm−1 .

    • Check 3: 1H NMR must show the oxime proton singlet at ~11.0 ppm.

Protocol B: Synthesis of Metal Complexes
  • Complexation: Dissolve the free ligand (2 mmol) in hot methanol. Add a methanolic solution of the respective metal chloride salt ( MCl2​⋅xH2​O , 1 mmol) dropwise.

  • pH Adjustment: Add a few drops of 10% methanolic ammonia to adjust the pH to ~7.5 (deprotonating the oxime to facilitate coordination). Reflux for 4 hours.

  • Isolation: Filter the precipitated microcrystalline solid, wash with cold methanol and diethyl ether, and dry in vacuo.

  • Self-Validation (Conductivity & Magnetism):

    • Check 1: Measure molar conductivity in 10−3 M DMSO. Values below 15 Ω−1cm2mol−1 confirm the complexes are non-electrolytes (chlorides are not in the outer sphere).

    • Check 2: Magnetic susceptibility measurements should confirm the expected geometry (e.g., ~1.8 B.M. for square-planar Cu(II)).

Protocol C: Broth Microdilution Antimicrobial Assay

Causality of Choice: Resazurin acts as a metabolic indicator, providing a self-validating colorimetric readout that eliminates the subjectivity of visual turbidity assessments.

  • Preparation: Prepare a serial two-fold dilution of the metal complexes (from 128 to 1 µg/mL) in 96-well plates using Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi).

  • Inoculation: Add 5×105 CFU/mL of the standardized microbial suspension to each well.

  • Controls: Include a positive control (Ciprofloxacin/Fluconazole), a negative control (media + inoculum), and a solvent control (1% DMSO) to prove the solvent does not cause cell death.

  • Incubation & Validation: Incubate at 37°C for 24 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for 2 more hours.

    • Validation Check: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates viable, metabolizing cells. The MIC is strictly defined as the lowest concentration well that remains blue.

Workflow & Mechanistic Visualization

The following diagram maps the logical progression from chemical synthesis to the biological mechanism of action, highlighting the critical role of Tweedy's and Overton's theories.

Workflow_Mechanism cluster_0 Phase 1: Synthesis & Validation cluster_1 Phase 2: Mechanistic Action (Tweedy & Overton) S1 Vilsmeier-Haack Reaction (Pyrazole Core Formation) S2 Oximation (NH₂OH·HCl + NaOAc) S1->S2 S3 Metal Complexation (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) S2->S3 M1 Chelation Reduces Metal Ion Polarity S3->M1 In Vitro / In Vivo Application M2 Increased Lipophilicity (Tweedy's Theory) M1->M2 M3 Enhanced Lipid Membrane Penetration (Overton's Concept) M2->M3 M4 Enzyme Inhibition & Microbial Cell Death M3->M4

Fig 1. Synthesis workflow and mechanistic pathway of pyrazole oxime metal complexes.

References

  • Rational design and synthesis of Co(II), Ni(II) and Cu(II) complexes bearing 1,2,4-triazole scaffold for biological applications. RSC Publishing. 2

  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI. 1

  • The Antimicrobial Efficacy of Copper Complexes: A Review. PMC - NIH. 4

  • Recent Advances in the Antimicrobial Activity of Zn(II) Schiff Base Complexes. Inorganic Chemistry Research. 5

  • Antimicrobial activity of Bis-salicylaldehyde Ethylenediamine Schiff Base and Its Lanthanoids (III) Complexes. Semantic Scholar. 3

  • Synthesis and Functionalization of Coumarin-Pyrazole Scaffold: Recent Develop. K.T.H.M. College. 7

  • Synthesis and Activity of Pyrazole Carbaldehydes. Scribd. 6

Sources

Safety & Regulatory Compliance

Safety

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime proper disposal procedures

Handling specialized chemical intermediates requires a rigorous, mechanistic approach to safety. As a Senior Application Scientist, I understand that in drug development workflows, operational efficiency must be matched...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized chemical intermediates requires a rigorous, mechanistic approach to safety. As a Senior Application Scientist, I understand that in drug development workflows, operational efficiency must be matched by self-validating safety and disposal protocols. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime (CAS: 23890-08-6) is a valuable pyrazole derivative used in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. However, its combination of a lipophilic phenyl-pyrazole core and a reactive oxime moiety requires precise logistical planning to mitigate exposure and environmental contamination.

This guide provides the essential, step-by-step operational and disposal procedures necessary to safely manage this compound in a high-throughput laboratory setting.

Hazard Identification & Mechanistic Causality

To build a self-validating safety system, personnel must understand the causality behind a chemical's hazards. Based on the toxicological profiles of analogous pyrazole-4-carboxaldehyde derivatives, this compound presents the following risks:

  • Skin and Eye Irritation (H315, H319): The lipophilic nature of the 1-phenyl and 3,5-dimethyl groups allows the molecule to easily partition into and penetrate the lipid bilayers of the skin and mucosal membranes. Once absorbed, the oxime functional group can interact with cellular proteins, triggering localized inflammatory responses[2].

  • Respiratory Tract Irritation (H335): In its solid state, the compound can form fine, crystalline dust. Inhalation of these particulates deposits the chemical directly onto the sensitive mucosal lining of the respiratory tract, causing acute irritation[2][3].

  • Environmental Persistence (H413): Nitrogen-rich heterocycles are notoriously persistent in aquatic environments. They resist natural biodegradation and can accumulate, posing long-term toxicity risks to aquatic life. Discharge into standard wastewater systems must be strictly avoided[4][5].

Quantitative Data & Logistical Parameters

The following table summarizes the critical parameters required for your laboratory's waste management and compliance manifests.

ParameterSpecification / ActionMechanistic Rationale
CAS Number 23890-08-6Unique identifier required for hazardous waste tracking[1].
GHS Hazard Codes H315, H319, H335Dictates the necessity for barrier protection and mucosal shielding[2].
Incompatible Materials Strong oxidizers, strong acidsThe oxime moiety can undergo exothermic hydrolysis or violent oxidation.
Primary Disposal Route High-Temperature IncinerationThermal destruction breaks down the stable pyrazole ring[6].
Emissions Control NOx Scrubbers RequiredCombustion of the C12​H13​N3​O core generates toxic nitrogen oxides (NOx)[4].
Storage Conditions Ventilated, < 25°CPrevents thermal or oxidative degradation of the oxime group prior to disposal[2][6].

Operational Safety & Handling Protocol

A self-validating protocol ensures that a failure at one operational step is mitigated by the next. Implement this workflow when handling the neat solid or preparing concentrated stock solutions.

Step-by-Step Handling Methodology:

  • Engineering Controls: Perform all weighing, transfer, and solubilization operations inside a certified chemical fume hood or a Class II Type A2 Biological Safety Cabinet (BSC). This maintains inward directional airflow, physically preventing the inhalation of aerosolized oxime powder[2].

  • Advanced PPE Selection: Don a flame-resistant laboratory coat, chemical splash goggles, and double-layered nitrile gloves. Standard latex gloves offer poor resistance to organic compounds; nitrile provides a superior chemical barrier against lipophilic pyrazoles[2].

  • Static Mitigation: Utilize anti-static weighing boats and grounded stainless-steel spatulas. Fine organic powders can accumulate static charge, leading to sudden aerosolization or, if flammable solvent vapors are present, ignition[4].

  • Post-Handling Decontamination: Immediately wipe down analytical balances and adjacent surfaces with a 70% isopropanol solution. Because pyrazole oximes are generally poorly soluble in water but highly soluble in alcohols, this ensures complete solubilization and removal of microscopic residues[3].

Spill Containment & Neutralization Workflow

In the event of a localized spill, rapid and methodical action is required to prevent aerosolization and environmental release.

Step-by-Step Spill Response:

  • Assessment & Isolation: Evacuate non-essential personnel from the immediate vicinity. Verify that the spilled material has not come into contact with strong acids or oxidizers.

  • Dust Suppression (For Solids): Do not dry sweep the spill. Dry sweeping aerosolizes the particles, exponentially increasing the surface area for inhalation exposure. Instead, lightly mist the powder with a compatible solvent (e.g., dilute isopropanol or water) to suppress dust formation[2].

  • Containment (For Liquids): If the compound is dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite[2].

  • Collection: Use non-sparking tools to scoop the dampened powder or saturated absorbent into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container[3][4].

  • Surface Decontamination: Wash the affected area with copious amounts of soapy water, followed by a final wipe with an alcohol-soaked pad to remove all lipophilic traces[2][3].

Proper Disposal Procedures

The ultimate logistical goal of chemical disposal is to permanently remove the hazard from the biosphere without creating secondary pollutants. For 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, this is achieved via controlled, high-temperature incineration.

Step-by-Step Disposal Plan:

  • Waste Segregation: Strictly segregate this waste from halogenated organics and heavy metals. Place solid waste (contaminated PPE, empty vials, spill cleanup debris) into a designated "Solid Non-Halogenated Organic Waste" container. Place liquid waste (reaction filtrates, HPLC effluents) into a "Liquid Non-Halogenated Organic Waste" carboy[3].

  • Primary Containment: Ensure all waste containers are constructed from chemically compatible materials, such as HDPE or PTFE-lined glass. Containers must remain tightly capped and sealed unless actively adding waste to prevent vapor escape[2][6].

  • GHS Labeling: Affix a standardized hazardous waste label detailing the exact contents ("3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime"), the CAS number (23890-08-6), and the associated hazard pictograms (GHS Exclamation Mark for Irritant)[5].

  • Accumulation Storage: Store the sealed waste containers in secondary containment trays within a designated, ventilated waste accumulation area. Keep the temperature below 25°C and away from direct sunlight[2].

  • Licensed Incineration: Entrust the final disposal to a licensed hazardous waste management facility. You must verify that the facility utilizes high-temperature rotary kiln incineration equipped with NOx scrubbers . Because the molecule contains three nitrogen atoms, its combustion will generate nitrogen oxides (NOx). Scrubbers are scientifically mandatory to neutralize these gases and prevent atmospheric pollution[2][4].

Logical Workflow Visualization

The following diagram illustrates the self-validating workflow for the segregation, labeling, and incineration of pyrazole oxime chemical waste.

DisposalWorkflow A Waste Generation (3,5-Dimethyl-1-phenyl-...) B Solid Waste (Powder, Contaminated PPE) A->B C Liquid Waste (Organic Solvents) A->C D Seal in HDPE Containers B->D C->D E GHS Labeling (H315, H319, H335) D->E F Temporary Storage (Ventilated, <25°C) E->F G High-Temp Incineration (NOx Scrubber Equipped) F->G

Workflow for the segregation, labeling, and incineration of pyrazole oxime chemical waste.

References

  • Title: 1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE OXIME Substance Data Source: NextSDS URL: [Link]

  • Title: 3-(4-ETHYL-PHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE OXIME Substance Data Source: NextSDS URL: [Link]

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Handling

Personal protective equipment for handling 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Advanced Safety and Operational Guide: Handling 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime Executive Summary & Chemical Identity 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime (CAS No. 23890-08-6)[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Executive Summary & Chemical Identity

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime (CAS No. 23890-08-6)[1][2] is a highly reactive synthetic intermediate widely utilized in the drug development and agrochemical sectors. Its unique structural motif—combining a lipophilic pyrazole core with a nucleophilic oxime group—makes it a critical precursor for synthesizing bioactive oxime ethers, including potent acaricides (e.g., fenpyroximate analogues), insecticides, and novel antitumor agents[3][4].

Because of its specific chemical topology, handling this compound requires strict adherence to specialized safety protocols. This guide provides researchers and environmental health and safety (EHS) professionals with a causality-driven framework for safe operation, experimental handling, and waste disposal.

Hazard Profile & Mechanistic Causality

While specific in vivo toxicity data for every custom pyrazole oxime may vary, the functional groups present in 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime dictate a predictable and well-documented hazard profile based on structurally analogous compounds[5][6]. Understanding the why behind the hazard is critical for effective risk mitigation.

Table 1: Extrapolated GHS Hazard Data and Mechanistic Drivers

Hazard ClassCategorySignal/StatementMechanistic Driver
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedSystemic absorption of the pyrazole core can disrupt mitochondrial electron transport in susceptible biological systems[3][4].
Skin Irritation Category 2H315: Causes skin irritationThe highly lipophilic 1-phenyl substituent facilitates rapid epidermal penetration, leading to localized cellular inflammation[5].
Eye Irritation Category 2AH319: Causes serious eye irritationThe reactive oxime (-C=N-OH) moiety acts as a nucleophile, reacting with and denaturing ocular mucosal proteins upon contact[6][7].
STOT SE Category 3H335: May cause respiratory irritationFine crystalline powders easily aerosolize. Inhalation of these particulates directly irritates the mucous membranes of the upper respiratory tract[6][7].

Personal Protective Equipment (PPE) Matrix

To counteract the specific chemical hazards outlined above, the following PPE must be worn at all times when handling the neat solid or concentrated solutions[7][8].

PPE CategorySpecificationOperational Justification
Hand Protection Nitrile gloves (min 0.11 mm thickness)The lipophilic nature of the phenyl-pyrazole core enhances dermal penetration. Nitrile provides a robust, non-polar barrier against the compound and common aprotic solvents used in its synthesis[8].
Eye Protection Chemical safety goggles (ANSI Z87.1)Protects against aerosolized dust and solvent splashes, preventing the oxime group from causing severe ocular protein denaturation (H319)[6].
Body Protection Flame-retardant lab coat (Nomex/Cotton)Mitigates skin exposure (H315) and protects against electrostatic discharge when handling powders that may form combustible dust mixtures[8].
Respiratory N95 or P100 particulate respiratorMandatory if local exhaust ventilation (fume hood) is compromised. Prevents inhalation of irritating micro-particulates (H335)[7].

Standard Operating Procedure: O-Alkylation of the Oxime

Pyrazole oximes are frequently subjected to O-alkylation to synthesize bioactive oxime ethers[3][9]. The following protocol outlines a safe, high-yield methodology, explaining the chemical rationale behind each step.

Step 1: Environmental Preparation Ensure all work is conducted inside a certified, externally exhausted fume hood to prevent the accumulation of respiratory irritants[7]. Equip all PPE listed in the matrix above.

Step 2: Reagent Charging Dissolve 1.0 equivalent of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime in an anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile). Causality: Polar aprotic solvents solvate the cations of the base, leaving the oximate anion highly nucleophilic and ready for reaction.

Step 3: Base Addition Add 1.5 equivalents of a mild base (e.g., Potassium carbonate, K₂CO₃). Causality: The pKa of the oxime hydroxyl proton requires a sufficient base to deprotonate it, generating the reactive oximate anion required for the subsequent nucleophilic substitution[3].

Step 4: Controlled Alkylation Cool the reaction vessel to 0–5 °C using an ice bath. Slowly add the alkyl halide (e.g., benzyl bromide) dropwise. Causality: Oximes are ambident nucleophiles (capable of reacting at the oxygen or the nitrogen). Controlling the temperature mitigates the exothermic nature of the reaction and kinetically favors the desired O-alkylation over unwanted N-alkylation side reactions[9].

Step 5: Quenching and Workup Once TLC indicates reaction completion, quench the mixture by pouring it into crushed ice water. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure[3].

Spill Management and Waste Disposal Plan

Spill Response Protocol:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area and ensure the fume hood sash is fully open to maximize exhaust[8].

  • Containment: Do NOT dry sweep, as this generates hazardous airborne dust (H335). Gently cover the spill with damp sand or a commercial absorbent[6][10].

  • Collection: Use a non-sparking tool to transfer the absorbed material into a clearly labeled, sealable hazardous waste container[7].

  • Decontamination: Wash the affected surface with a 10% bleach solution or appropriate solvent to neutralize residual oxime reactivity, followed by soap and water[8].

Disposal Plan: Do not dispose of this chemical or its derivatives down the drain[10]. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime must be treated as hazardous chemical waste. Segregate halogenated from non-halogenated solvent waste generated during workup. Arrange for final incineration through a licensed EHS waste disposal contractor in accordance with local and federal regulations[7][8].

Operational Workflow Visualization

G Start Start: Handling 3,5-Dimethyl-1-phenyl- 1H-pyrazole-4-carbaldehyde oxime PPE Don Required PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Local Exhaust Ventilation) PPE->Hood Spill Spill Occurs? Hood->Spill Clean Spill Response: 1. Evacuate & Ventilate 2. Damp Sweep (No Dust) 3. Decontaminate Area Spill->Clean Yes Proceed Proceed with Synthesis (e.g., O-Alkylation) Spill->Proceed No Waste Collect Hazardous Waste (Seal & Label) Clean->Waste Proceed->Waste Dispose EHS Approved Disposal Waste->Dispose

Operational workflow for safe handling and spill management of pyrazole oximes.

References

  • Arctom. "CAS NO. 23890-08-6 | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime". Arctom Scientific. 1

  • NextSDS. "3-(4-ETHYL-PHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE OXIME - Chemical Substance Information". NextSDS Database. 5

  • BenchChem. "Safe Disposal of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Procedural Guide". BenchChem Technical Support. 8

  • Journal of Agricultural and Food Chemistry. "Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety". ACS Publications. 3

  • Angene Chemical. "Safety Data Sheet - 3-Methylthiophene-2-carbaldehyde oxime". Angene Chemical. 6

  • Fisher Scientific. "SAFETY DATA SHEET - Thiophene-2-carboxaldoxime". Thermo Fisher Scientific. 7

  • PubMed Central (PMC). "Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety". NIH. 4

Sources

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